Rutinose heptaacetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCVIXHBPBCYCD-QLANJSEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Rutinose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a member of the glycoside family, it holds significant interest in pharmaceutical and biochemical research. The acetylation of the hydroxyl groups enhances its lipophilicity, which can improve its solubility in organic solvents, bioavailability, and stability.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant workflows and potential biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₆O₁₇ | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 166-170 °C | [1][2] |
| Boiling Point (Predicted) | 884.5 ± 65.0 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in many organic solvents | [3] |
| logP (Predicted) | 0.4 | Predicted |
| CAS Number | 29202-64-0 | [1][2] |
Experimental Protocols
Synthesis of this compound via Acetylation of Rutinose
This protocol describes the chemical synthesis of this compound from its precursor, rutinose, using a standard acetylation procedure.
Materials:
-
Rutinose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
-
Dissolution: Dissolve rutinose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of rutinose) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (at least 7.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Silica Gel Column Chromatography
This protocol outlines the purification of the crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of n-hexane and ethyl acetate, to be determined by TLC)
-
Glass column for chromatography
-
Fraction collection tubes
-
TLC Optimization: Determine the optimal eluent system for separation using TLC. Test various ratios of n-hexane and ethyl acetate to achieve good separation between the product and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the optimized solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Analytical Methods
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on the specific column and system to achieve good resolution.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile and determine the retention time and peak purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Procedure:
-
Dissolve a small amount of the purified product in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound. The presence of acetyl protons will be evident in the ¹H NMR spectrum, and the carbonyl carbons of the acetyl groups will appear in the ¹³C NMR spectrum.
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Procedure:
-
Prepare a dilute solution of the sample.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of Rutinose hentaacetate and analyze the fragmentation pattern to further confirm its structure.[7]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Hypothetical mechanism of this compound's antioxidant and anti-inflammatory action.
References
- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data analysis of Rutinose heptaacetate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for rutinose heptaacetate, a fully acetylated derivative of rutinose. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols and a workflow diagram are included to assist researchers in the comprehensive spectroscopic characterization of this and similar acetylated glycosides.
Introduction
This compound is the peracetylated form of rutinose, a disaccharide composed of α-L-rhamnopyranose and α-D-glucopyranose linked by a (1→6) glycosidic bond. The acetylation of all free hydroxyl groups significantly alters its physical and chemical properties, making it more amenable to analysis by certain analytical techniques. Spectroscopic analysis is crucial for confirming the structure, purity, and conformation of this compound. This guide summarizes the key spectroscopic data and methodologies for its characterization.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on established data for acetylated monosaccharides and related glycosides.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glucose Moiety | |||
| H-1' | ~5.70 | d | 8.0 |
| H-2' | ~5.10 | t | 9.5 |
| H-3' | ~5.25 | t | 9.5 |
| H-4' | ~5.05 | t | 9.5 |
| H-5' | ~3.80 | ddd | 9.5, 4.5, 2.0 |
| H-6a' | ~4.25 | dd | 12.0, 4.5 |
| H-6b' | ~4.10 | dd | 12.0, 2.0 |
| Rhamnose Moiety | |||
| H-1'' | ~4.85 | d | 1.5 |
| H-2'' | ~5.20 | dd | 3.5, 1.5 |
| H-3'' | ~5.00 | dd | 9.5, 3.5 |
| H-4'' | ~5.30 | t | 9.5 |
| H-5'' | ~4.00 | dq | 9.5, 6.0 |
| H-6'' (CH₃) | ~1.20 | d | 6.0 |
| Acetyl Groups | |||
| 7 x OAc | ~2.00 - 2.15 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Glucose Moiety | |
| C-1' | ~91.0 |
| C-2' | ~71.0 |
| C-3' | ~72.5 |
| C-4' | ~68.0 |
| C-5' | ~72.0 |
| C-6' | ~66.0 |
| Rhamnose Moiety | |
| C-1'' | ~97.5 |
| C-2'' | ~69.0 |
| C-3'' | ~69.5 |
| C-4'' | ~71.5 |
| C-5'' | ~67.0 |
| C-6'' (CH₃) | ~17.5 |
| Acetyl Groups | |
| 7 x C=O | ~169.0 - 171.0 |
| 7 x CH₃ | ~20.5 - 21.0 |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2950 - 2850 | C-H stretching (alkane) | Medium |
| ~1750 - 1735 | C=O stretching (ester) | Strong |
| ~1250 - 1200 | C-O stretching (ester) | Strong |
| ~1050 - 1000 | C-O stretching (pyranose ring) | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Notes |
| [M+Na]⁺ | 643.18 | Sodium adduct, commonly observed in ESI-MS. |
| [M+H]⁺ | 621.20 | Protonated molecule, may be observed. |
| Fragment Ions | Various | Resulting from the loss of acetyl groups (42 Da) and cleavage of the glycosidic bond. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Referencing: The residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Referencing: The CDCl₃ solvent signal at 77.16 ppm.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (2-5 mg) of this compound in a volatile solvent like dichloromethane (B109758) or acetone.
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[1]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: Scan a range appropriate to detect the expected molecular ions and fragments (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure optimized for stable spray.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized to desolvate the ions.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides unambiguous confirmation of its chemical structure. The data presented in this guide serve as a valuable reference for researchers working with acetylated glycosides. By following the detailed experimental protocols, reproducible and high-quality spectroscopic data can be obtained, facilitating the structural elucidation and purity assessment of these important compounds in pharmaceutical and chemical research.
References
Unveiling the Potential of Rutinose Heptaacetate for Solubility Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Rutinose heptaacetate for solubility enhancement is not currently available. This guide provides a comprehensive overview of the theoretical mechanisms and experimental protocols that can be employed to investigate its potential as a solubility-enhancing excipient, based on established principles of pharmaceutical science and the known properties of analogous acetylated saccharides.
Introduction to this compound and the Challenge of Poor Solubility
This compound is a derivative of rutin, a naturally occurring flavonoid glycoside.[1] Its acetylated structure suggests altered physicochemical properties compared to its parent compound, potentially rendering it a valuable excipient in pharmaceutical formulations. A significant hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic inefficacy.[2][3] Techniques to enhance solubility are therefore of paramount importance. Rutinose hettaacetate is proposed as a potential agent to address this challenge.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Synonyms | Hepta-O-acetyl rutinose | [1] |
| CAS Number | 29202-64-0 | [1] |
| Molecular Formula | C₂₆H₃₆O₁₇ | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 166-170 °C | [1] |
Hypothesized Mechanisms of Solubility Enhancement
Based on the chemical structure of this compound and established solubility enhancement strategies, two primary mechanisms can be postulated: the formation of amorphous solid dispersions and co-amorphous systems . The acetylation of the rutinose backbone is expected to increase its lipophilicity and capacity for intermolecular interactions, such as hydrogen bonding, with poorly soluble drugs.[4]
Amorphous Solid Dispersions (ASDs)
In an ASD, the drug is molecularly dispersed in a carrier matrix in an amorphous state.[5] This high-energy, disordered state circumvents the need to overcome the crystal lattice energy during dissolution, leading to a significant increase in the apparent solubility and dissolution rate of the drug.[5] this compound, with its multiple acetyl groups, could serve as an effective carrier, forming a stable amorphous matrix that entraps the API molecules and prevents their recrystallization.
The proposed mechanism involves:
-
Inhibition of Crystallization: this compound molecules would sterically hinder the self-association of API molecules into a crystalline lattice.
-
Improved Wettability: The carrier may increase the wettability of the hydrophobic drug particles.
-
Formation of a Supersaturated Solution: Upon dissolution of the carrier, a supersaturated solution of the drug is formed, which can enhance absorption.
Co-amorphous Systems
Co-amorphous systems are homogeneous, single-phase amorphous systems composed of two or more small-molecule components, such as an API and a co-former.[6] Unlike ASDs that typically use polymeric carriers, co-amorphous systems utilize low molecular weight excipients. This compound is a suitable candidate for a co-former. The stabilization of the amorphous state in these systems is often attributed to intermolecular interactions, such as hydrogen bonding, between the drug and the co-former.[7]
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the solubility enhancement mechanism of this compound, a systematic experimental approach is required. The following protocols for key experiments are provided as a guide for researchers.
Preparation of this compound-Drug Formulations
3.1.1. Solvent Evaporation Method (for Solid Dispersions and Co-amorphous Systems)
-
Dissolution: Dissolve both the poorly soluble drug and this compound in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio should be varied systematically (e.g., 1:1, 1:2, 1:5, 1:10 by weight).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried mass and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
3.1.2. Fusion (Melt) Method (for Solid Dispersions)
-
Mixing: Physically mix the drug and this compound in the desired weight ratios.
-
Melting: Heat the mixture in a controlled environment (e.g., an oil bath) to a temperature slightly above the melting point of the eutectic mixture (to be determined by DSC). Stir continuously until a homogenous melt is obtained.
-
Cooling: Rapidly cool the molten mixture on an ice bath to solidify it into a glassy state.
-
Pulverization and Sieving: Pulverize and sieve the solidified mass as described above.
Physicochemical Characterization
3.2.1. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties, such as melting point and glass transition temperature (Tg), and to assess the physical state (crystalline or amorphous) of the drug in the formulations.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.
-
The absence of the drug's melting endotherm and the presence of a single Tg for the mixture would indicate the formation of a homogeneous amorphous system.
-
3.2.2. X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the amorphous or crystalline nature of the drug within the formulations.
-
Protocol:
-
Pack the powder sample into a sample holder.
-
Scan the sample over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation.
-
The absence of sharp diffraction peaks characteristic of the crystalline drug and the presence of a halo pattern are indicative of an amorphous state.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and this compound.
-
Protocol:
-
Mix the sample with potassium bromide (KBr) and compress it into a pellet.
-
Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Shifts in the characteristic vibrational bands (e.g., C=O, O-H, N-H) of the drug and/or this compound in the formulation compared to their pure forms can indicate intermolecular interactions.
-
Solubility and Dissolution Studies
3.3.1. Phase Solubility Studies
-
Purpose: To determine the stoichiometry and stability constant of any potential complexes formed between the drug and this compound in solution.
-
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add an excess amount of the drug to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-72 hours).
-
Filter the samples, dilute the filtrate appropriately, and determine the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the drug as a function of the this compound concentration. The shape of the resulting phase solubility diagram provides information about the complexation.
-
3.3.2. In Vitro Dissolution Testing
-
Purpose: To evaluate the dissolution rate enhancement of the drug from the prepared formulations.
-
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle method).
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 50 or 75 rpm).
-
Add a quantity of the formulation equivalent to a specific dose of the drug to each vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the drug concentration.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizing the Workflow and Hypothesized Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action.
Figure 1: General experimental workflow for investigating this compound.
Figure 2: Hypothesized mechanism for amorphous solid dispersions (ASDs).
Figure 3: Hypothesized mechanism for co-amorphous systems.
Conclusion and Future Directions
While direct evidence for the solubility-enhancing mechanism of this compound is currently lacking, its chemical structure strongly suggests its potential as a valuable excipient in formulating poorly soluble drugs. The formation of amorphous solid dispersions or co-amorphous systems are the most probable mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these hypotheses. Future research should focus on conducting these studies with various BCS Class II drugs to elucidate the specific molecular interactions and to quantify the extent of solubility and dissolution enhancement. Such studies will be crucial in unlocking the full potential of this compound in modern drug delivery.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal-jps.com [journal-jps.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Acetan:glucomannan interactions--a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promise of Enhanced Bioavailability: A Technical Guide to Rutinose Heptaacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Rutinose heptaacetate, a fully acetylated derivative of the naturally occurring flavonoid rutin (B1680289), represents a promising strategy to overcome the inherent bioavailability challenges of its parent compound. Rutin, while exhibiting a wide range of beneficial biological activities, including antioxidant and anti-inflammatory effects, suffers from poor water solubility and limited absorption in its natural form. This in-depth technical guide explores the core concepts behind enhancing the bioavailability of rutin through acetylation, providing a comprehensive overview of the expected metabolic fate, experimental protocols for evaluation, and the potential signaling pathways modulated by these derivatives.
The Rationale for this compound: Overcoming Poor Bioavailability
Rutin (quercetin-3-O-rutinoside) is a glycoside of the flavonol quercetin (B1663063). Its clinical utility is hampered by low water solubility and consequently, poor oral bioavailability[1]. The hydrophilic sugar moiety (rutinose) and the overall molecular structure limit its passive diffusion across the intestinal epithelium. Upon oral administration, rutin is primarily metabolized by the gut microbiota, which hydrolyzes the glycosidic bond to release the aglycone, quercetin. Quercetin is then absorbed and undergoes extensive phase II metabolism in the enterocytes and the liver, resulting in the circulation of its glucuronide and sulfate (B86663) conjugates[2][3][4]. The overall absorption of rutin is low and variable[4][5].
Acetylation of rutin to form this compound is a chemical modification strategy aimed at increasing its lipophilicity. By masking the polar hydroxyl groups with acetyl groups, the molecule is expected to more readily permeate the lipid-rich cell membranes of the intestinal epithelium, thereby increasing its absorption.
Quantitative Data on Bioavailability: A Comparative Perspective
Table 1: Pharmacokinetic Parameters of Rutin and Quercetin Following Oral Administration in Rats
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Rutin | 328 µmol/kg | Not Detected (as rutin) | - | - | [4] |
| Quercetin | 165 µmol/kg | Not Detected (as quercetin) | - | - | [4] |
| Rutin (from mulberry leaf extract) | 34.86 mg/kg | 1.55 ± 0.19 | 1.0 | 8.32 ± 1.21 | [6][7] |
| Quercetin (from mulberry leaf extract) | 11.13 mg/kg | 1.13 ± 0.33 | 0.33 | 6.98 ± 1.54 | [6][7] |
Note: In the study by Yang et al. (2005), after oral administration of rutin and quercetin, only their conjugated metabolites (sulfates and glucuronides of quercetin) were detected in plasma, indicating extensive first-pass metabolism. The data from Ou-yang et al. (2013) shows detectable plasma concentrations of the parent compounds from a complex extract.
Table 2: Pharmacokinetic Parameters of Rutin from a Physalis peruviana Extract in Rabbits
| Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Absolute Bioavailability (F) | Reference |
| Pure Rutin (p.o.) | 100 | 25.8 ± 6.9 | 1.0 ± 0.0 | 60.1 ± 15.2 | 0.006 | [8] |
| Rutin in Extract (p.o.) | 7.4 (rutin equivalent) | 121 ± 32 | 1.0 ± 0.0 | 411 ± 78 | 0.17 | [8] |
This data illustrates that the formulation and presence of other compounds in an extract can significantly influence the bioavailability of rutin.
Experimental Protocols for Bioavailability Assessment
A thorough evaluation of the bioavailability of this compound derivatives requires a combination of in vitro and in vivo experimental models.
In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study:
-
The test compound (this compound derivative) is added to the apical (AP) side of the monolayer, and the appearance of the compound in the basolateral (BL) side is monitored over time. This represents the absorptive transport.
-
Conversely, the compound is added to the BL side, and its appearance on the AP side is monitored to assess efflux.
-
-
Sample Analysis: Samples from both the AP and BL compartments at various time points are collected and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of rutinose hettaacetate derivatives in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Dosing:
-
Oral Administration: A suspension or solution of the test compound is administered to fasted rats via oral gavage.
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives the compound intravenously.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation and Analysis: Plasma samples are prepared (e.g., by protein precipitation or liquid-liquid extraction) and the concentration of the parent compound and its potential metabolites is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as follows:
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for conducting an in vivo pharmacokinetic study in a rodent model.
Potential Signaling Pathways Modulated by this compound Derivatives
The anti-inflammatory properties of flavonoids, including rutin and quercetin, are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways. It is hypothesized that rutinose hettaacetate derivatives, after absorption and potential deacetylation to release the active aglycone, would exert similar effects.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit NF-κB activation at multiple levels.
Hypothesized Inhibition of the NF-κB Pathway by Rutin Derivatives
Caption: Hypothesized mechanism of NF-κB pathway inhibition by rutin derivatives.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory mediators. Flavonoids have been reported to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.
Hypothesized Modulation of the MAPK Pathway by Rutin Derivatives
Caption: Hypothesized modulation of the MAPK signaling pathway by rutin derivatives.
Conclusion and Future Directions
This compound and other acylated derivatives of rutin hold significant potential for improving the therapeutic efficacy of this abundant natural flavonoid. The increased lipophilicity afforded by acetylation is a well-established strategy for enhancing oral bioavailability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these derivatives. Future research should focus on conducting in vivo pharmacokinetic studies to generate concrete data on the absorption, distribution, metabolism, and excretion of this compound. Furthermore, detailed mechanistic studies are warranted to confirm and elucidate the specific interactions of these derivatives and their metabolites with key inflammatory signaling pathways. Such data will be invaluable for the rational design and development of novel, more effective flavonoid-based therapeutics.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 3. repository.najah.edu [repository.najah.edu]
- 4. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 5. jfda-online.com [jfda-online.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the In Silico Modeling of Rutinose Heptaacetate Interactions
Disclaimer: Direct experimental and computational studies on Rutinose heptaacetate are not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive framework based on established in silico methodologies and data from closely related flavonoid compounds, such as Rutin. The protocols and data presented herein serve as a robust starting point for researchers initiating computational studies on this compound.
Introduction to this compound and In Silico Modeling
This compound is an acetylated derivative of rutinose, a disaccharide which is the glycoside component of Rutin (Quercetin-3-O-rutinoside). Rutin and its aglycone, quercetin, are well-studied flavonoids known for a wide range of biological activities. The acetylation of the sugar moiety can significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability, potentially enhancing its bioavailability and therapeutic efficacy.
In silico modeling provides a powerful, cost-effective, and rapid approach to predict and analyze the interactions between a small molecule like this compound and its potential biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations can elucidate binding affinities, identify key interacting residues, and assess the stability of the ligand-protein complex, thereby guiding further experimental validation and drug development efforts.
Computational Workflow Overview
The in silico analysis of this compound interactions follows a structured workflow, beginning with target identification and culminating in the analysis of complex stability.
The Pivotal Role of Rutinose Heptaacetate in Flavonoid Metabolism and Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rutinose heptaacetate, a key intermediate in the study of flavonoid metabolism and the development of novel therapeutics. We delve into its chemical properties, its crucial role as a precursor in the synthesis of complex flavonoids, and its application in elucidating enzymatic pathways. This document offers detailed experimental protocols for its synthesis and use in research, alongside a compilation of relevant quantitative data. Furthermore, we present visual representations of the flavonoid biosynthesis pathway and experimental workflows to facilitate a deeper understanding of its metabolic context and practical applications.
Introduction to this compound
This compound, also known as hepta-O-acetyl rutinose, is a fully acetylated derivative of rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[1] Its chemical formula is C₂₆H₃₆O₁₇, with a molecular weight of 620.56 g/mol .[1] The acetylation of the hydroxyl groups of rutinose significantly alters its physicochemical properties, most notably increasing its lipophilicity and solubility in organic solvents. This characteristic makes it a valuable intermediate in chemical and enzymatic synthesis, where protection of the hydroxyl groups is necessary to achieve specific glycosylation patterns.
In the realm of flavonoid research, this compound serves as a critical tool for investigating the mechanisms of glycosyltransferases and rutinosidases, enzymes that play a central role in the biosynthesis and metabolism of flavonoid glycosides.[2][3] Furthermore, its use as a precursor allows for the controlled synthesis of various flavonoid rutinosides, enabling the exploration of their structure-activity relationships and potential therapeutic applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Hepta-O-acetyl rutinose | [1] |
| CAS Number | 29202-64-0 | [1][4] |
| Molecular Formula | C₂₆H₃₆O₁₇ | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 166-170 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | Room Temperature | [1] |
Role in Flavonoid Metabolism and Research
Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, synthesized via the phenylpropanoid pathway.[5][6] They exist predominantly as glycosides, where sugar moieties are attached to the flavonoid aglycone. This glycosylation significantly impacts their solubility, stability, and bioavailability.[7] Rutinose is a common sugar moiety found in many naturally occurring flavonoids, such as rutin (B1680289) (quercetin-3-O-rutinoside) and hesperidin.[8][9]
This compound plays a crucial role in the following areas of flavonoid research:
-
Elucidation of Enzymatic Pathways: As a protected sugar donor, this compound is instrumental in studying the activity and substrate specificity of glycosyltransferases (GTs). These enzymes are responsible for the glycosylation of flavonoids. By using an acetylated donor, researchers can control the glycosylation reaction and identify the specific hydroxyl groups on the flavonoid aglycone that are targeted by the enzyme.
-
Synthesis of Novel Flavonoid Glycosides: this compound serves as a key building block for the chemical and chemoenzymatic synthesis of a wide array of flavonoid rutinosides. This allows for the creation of novel compounds with potentially enhanced biological activities or improved pharmacokinetic profiles.
-
Investigating Flavonoid Metabolism: The breakdown of flavonoid rutinosides is catalyzed by rutinosidases, which cleave the rutinose moiety.[2][3] this compound and its derivatives can be used as substrates or inhibitors in studies aimed at understanding the kinetics and mechanism of these enzymes, which are crucial for the absorption and metabolism of dietary flavonoids in the gut.[9]
Flavonoid Biosynthesis Pathway
The biosynthesis of flavonoids is a complex pathway involving a series of enzymatic reactions. The core flavonoid structure is synthesized from phenylalanine and malonyl-CoA. Subsequent modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids found in nature. The following diagram illustrates the main steps of the flavonoid biosynthesis pathway.
References
- 1. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 2. jfda-online.com [jfda-online.com]
- 3. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 8. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rutinose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a glycoside derivative, it holds potential in pharmaceutical and nutraceutical applications due to its ability to enhance the solubility and bioavailability of active compounds.[1] Its acetylated structure may also contribute to improved stability.[1] Understanding the thermal stability and degradation profile of this compound is critical for defining its handling, processing, and storage conditions, ensuring product quality and safety.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Hepta-O-acetyl rutinose, β-Heptaacetylrutinose | [1][2] |
| CAS Number | 29202-64-0 / 5239-09-8 | [1][2][3] |
| Molecular Formula | C26H36O17 | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 166-170 °C | [1][2] |
Predicted Thermal Degradation Profile
The thermal degradation of acetylated carbohydrates like this compound is expected to be a multi-stage process. Based on studies of similar compounds, a likely degradation pathway involves the initial loss of acetyl groups followed by the breakdown of the glycosidic bond and subsequent charring of the sugar backbone.
Expected Observations from Thermal Analysis:
-
Initial Weight Loss: A minor weight loss may be observed at lower temperatures, corresponding to the release of any residual solvent or moisture.
-
Deacetylation: The primary degradation phase is anticipated to involve the removal of the seven acetyl groups. This would likely occur over a broad temperature range.
-
Glycosidic Bond Cleavage: Following or concurrent with deacetylation, the glycosidic bond linking the rhamnose and glucose units is expected to break.
-
Char Formation: At higher temperatures, the remaining carbohydrate structure will likely decompose into a stable char residue.
Experimental Protocols for Thermal Stability Assessment
A thorough investigation of the thermal stability of this compound would involve a combination of thermo-analytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4][5]
Table 2: Typical TGA Experimental Protocol for this compound
| Parameter | Recommended Setting | Purpose |
| Instrument | TGA Q500 or similar | Measures weight loss versus temperature. |
| Sample Size | 5-10 mg | Ensures uniform heating. |
| Pan Type | Platinum or Alumina | Inert at high temperatures. |
| Heating Rate | 10 °C/min | A standard rate for kinetic studies. |
| Temperature Range | 25 °C to 600 °C | To cover all potential degradation stages. |
| Purge Gas | Nitrogen (50 mL/min) | Provides an inert atmosphere to prevent oxidation. |
| Data Analysis | Onset of decomposition, % weight loss at specific temperatures | To quantify thermal stability. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Table 3: Typical DSC Experimental Protocol for this compound
| Parameter | Recommended Setting | Purpose |
| Instrument | DSC Q2000 or similar | Measures heat flow associated with thermal transitions. |
| Sample Size | 2-5 mg | Provides good resolution of thermal events. |
| Pan Type | Hermetically sealed aluminum pans | Prevents loss of volatile components. |
| Heating Rate | 10 °C/min | Consistent with TGA analysis. |
| Temperature Range | 25 °C to 250 °C | To characterize the melting point and any pre-melting transitions. |
| Purge Gas | Nitrogen (50 mL/min) | Maintains an inert atmosphere. |
| Data Analysis | Onset temperature, peak temperature, and enthalpy of melting (ΔH) | To characterize the melting behavior. |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions.[9][10][11]
Table 4: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | To determine susceptibility to oxidative degradation. |
| Thermal Stress | Solid sample heated at 105 °C for 48 hours | To assess degradation in the solid state at elevated temperatures. |
| Photostability | Exposed to ICH-compliant light source | To evaluate sensitivity to light. |
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
HPLC is a crucial technique for separating, identifying, and quantifying the parent compound and its degradation products.[12][13][14][15]
Table 5: Suggested HPLC Method for this compound and its Degradants
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Amino column |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical compound like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etamu.edu [etamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. foodsafety.institute [foodsafety.institute]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. s4science.at [s4science.at]
- 9. pharmtech.com [pharmtech.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. agronomy.emu.ee [agronomy.emu.ee]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
Rutinose heptaacetate CAS number and chemical identifiers
For Immediate Release
This technical guide provides an in-depth overview of Rutinose heptaacetate, a peracetylated form of the disaccharide rutinose. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical identification, synthesis, and potential biological activities.
Chemical Identifiers and Physical Properties
This compound is a chemically modified derivative of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of its hydroxyl groups enhances its lipophilicity, which can influence its stability and bioavailability.[1][2] There are two primary CAS numbers associated with this compound, likely representing different isomers or naming conventions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value (CAS: 29202-64-0) | Value (CAS: 5239-09-8) |
| IUPAC Name | [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate | β-D-Glucopyranose, 6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-, 1,2,3,4-tetraacetate |
| Synonyms | Hepta-O-acetyl rutinose | Rutinose, heptaacetate, β- |
| Molecular Formula | C₂₆H₃₆O₁₇ | C₂₆H₃₆O₁₇ |
| Molecular Weight | 620.56 g/mol | 620.55 g/mol |
| PubChem CID | Not explicitly assigned | 78901 |
| InChI | Not explicitly assigned | InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |
| InChIKey | Not explicitly assigned | LUCVIXHBPBCYCD-ZDOYKWLUSA-N |
| SMILES | Not explicitly assigned | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C |
Table 2: Physical Properties of this compound (CAS: 29202-64-0)
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 166-170 °C |
| Purity | ≥ 98% (GC) |
| Storage Conditions | Room Temperature |
Experimental Protocols
General Synthesis of Peracetylated Glycosides
General Protocol for Peracetylation:
-
Dissolution: The carbohydrate (e.g., rutinose) is dissolved in a suitable solvent, such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst.
-
Acetylation: Acetic anhydride is added to the solution, often in excess, to ensure complete acetylation of all hydroxyl groups.
-
Catalysis: A catalyst, such as indium(III) triflate (In(OTf)₃) or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), can be used to accelerate the reaction.[3][4] The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Work-up: The reaction mixture is quenched, often with water or an aqueous sodium bicarbonate solution, to neutralize the acid and decompose excess acetic anhydride.
-
Extraction: The acetylated product is extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield the pure peracetylated glycoside.[4]
General De-O-acetylation (Zemplén Deacetylation)
The removal of acetyl groups to yield the parent carbohydrate can be achieved through Zemplén deacetylation, a widely used method in carbohydrate chemistry.[4]
General Protocol for De-O-acetylation:
-
Dissolution: The acetylated compound is dissolved in dry methanol (B129727).
-
Catalysis: A catalytic amount of sodium methoxide (B1231860) in methanol is added to the solution.
-
Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralization: The reaction is neutralized by adding an ion-exchange resin (H⁺ form) until the pH is neutral.
-
Filtration and Concentration: The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue can be further purified by silica gel chromatography if necessary.
Potential Biological Signaling Pathways
This compound, as a derivative of rutin (B1680289), is anticipated to exhibit similar, if not enhanced, biological activities due to its increased lipophilicity, which may improve cell membrane permeability. The biological effects of flavonoids like rutin are often attributed to their antioxidant and anti-inflammatory properties, which are mediated through various signaling pathways.
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Flavonoids are known to activate this pathway.
Caption: Nrf2/ARE antioxidant response pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[5][6] Oxidative stress or the presence of activators like flavonoids can induce the dissociation of the Keap1-Nrf2 complex.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.[7]
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: NF-κB inflammatory signaling pathway.
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8][9] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9][10] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.[8][9][10] In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[10][11] Flavonoids may inhibit this pathway by preventing the phosphorylation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.[9][12]
Applications in Drug Development
This compound's properties make it a compound of interest for pharmaceutical and nutraceutical applications.[1] Its acetylated structure can lead to improved stability and a prolonged release of therapeutic agents.[2] Furthermore, its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a valuable candidate for drug delivery systems.[1][2] The antioxidant and anti-inflammatory activities suggest its potential use in the development of health supplements and functional foods.[1]
Caption: this compound drug development workflow.
Conclusion
This compound is a promising derivative of a naturally occurring disaccharide with potential applications in drug delivery and as a bioactive compound. Its chemical and physical properties, combined with its likely modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses, make it a subject of interest for further research and development. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Rutinose heptaacetate in different solvents
An In-Depth Technical Guide to the Solubility Profile of Rutinose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a glycoside derivative, it holds significant interest in pharmaceutical and biochemical research. Its acetylated structure is believed to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in drug formulation.[1] Furthermore, this compound is explored for its potential antioxidant and anti-inflammatory effects, positioning it as a promising ingredient in the development of nutraceuticals and functional foods.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of this compound, including its physicochemical properties and a detailed experimental protocol for solubility determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in different solvent systems and for designing appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C26H36O17 | [2] |
| Molecular Weight | 620.55 g/mol | [3] |
| Appearance | White to Off-White Solid / Crystalline Powder | [1][3] |
| Melting Point | 168-171°C | [3] |
| CAS Number | 29202-64-0 | [3] |
Solubility Profile of this compound
Qualitative Solubility Data
The following table summarizes the available qualitative solubility data for this compound.
| Solvent | Solubility | Reference |
| Chloroform (B151607) | Slightly Soluble | [3] |
| Methanol (B129727) | Slightly Soluble | [3] |
Inferred Solubility Characteristics
The chemical structure of this compound, a fully acetylated disaccharide, provides insights into its likely solubility behavior. The seven acetyl groups significantly increase the molecule's lipophilicity compared to its parent compound, rutinose. Rutinose itself is reported to be easily soluble in water and soluble in ethanol. The acetylation masks the polar hydroxyl groups of the sugar moieties, which would be expected to decrease its solubility in polar protic solvents like water and increase its solubility in non-polar organic solvents. The qualitative data indicating slight solubility in methanol and chloroform aligns with this expectation.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the widely accepted shake-flask technique.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).
Materials and Reagents
-
This compound (of known purity)
-
Solvents of interest (e.g., water, ethanol, methanol, chloroform, acetone, dimethyl sulfoxide)
-
Analytical standards for quantification
Apparatus
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL or g/100mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
References
Methodological & Application
Application Notes: Chemical Synthesis of Rutinose Heptaacetate from Rutin
Abstract
This document provides a detailed protocol for the chemical synthesis of rutinose heptaacetate from the flavonoid glycoside, rutin (B1680289). The synthesis is a two-step process commencing with the acid-catalyzed hydrolysis of rutin to yield the disaccharide rutinose and the aglycone quercetin. Subsequently, the unprotected rutinose is peracetylated using acetic anhydride (B1165640) to produce this compound. This protocol is intended for researchers in medicinal chemistry, drug development, and natural product synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Rutinose hettaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of the hydroxyl groups of rutinose enhances its lipophilicity, which can be advantageous in various applications, including its use as a synthetic intermediate in medicinal chemistry and drug delivery. The synthesis begins with the cleavage of the glycosidic bond in rutin, a readily available natural flavonoid. This hydrolysis releases the disaccharide rutinose, which is then subjected to acetylation. This document outlines a reliable method for this chemical transformation.
Materials and Methods
Materials
-
Rutin (hydrate, ≥95%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic anhydride (≥99%)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, etc.)
Equipment
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer (for product characterization)
-
Mass spectrometer (for product characterization)
Experimental Protocols
Step 1: Acid Hydrolysis of Rutin to Rutinose
The first step involves the acid-catalyzed hydrolysis of rutin to yield rutinose and quercetin.[1][2]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 50 g of rutin in 500 mL of 80% ethanol.
-
Acid Addition: Slowly add 22.5 mL of concentrated hydrochloric acid to the solution to achieve a final concentration of approximately 0.5 M.
-
Hydrolysis: Heat the reaction mixture to 75°C in a heating mantle or oil bath and maintain this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by TLC.[1]
-
Neutralization and Quercetin Precipitation: After completion of the hydrolysis, allow the mixture to cool to room temperature. The aglycone, quercetin, will precipitate out of the solution. Neutralize the reaction mixture to pH 7 with a 1 M solution of sodium hydroxide in 80% ethanol.
-
Isolation of Crude Rutinose: Filter the mixture to remove the precipitated quercetin. The filtrate contains the crude rutinose.
-
Purification (Conceptual): The crude rutinose in the filtrate can be further purified. A common method for separating sugars from other components is through column chromatography on silica gel, though specific solvent systems would need to be optimized. For the purpose of the subsequent acetylation step, the crude filtrate may be concentrated under reduced pressure.
Step 2: Peracetylation of Rutinose to this compound
This step involves the acetylation of the hydroxyl groups of rutinose using acetic anhydride with a catalyst.[3]
-
Drying the Crude Rutinose: The crude rutinose obtained from the previous step should be thoroughly dried under high vacuum to remove any residual water and ethanol.
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend the dried crude rutinose in 100 mL of acetic anhydride. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of indium(III) trifluoromethanesulfonate (0.05 equivalents relative to the estimated amount of rutinose).
-
Acetylation Reaction: Stir the reaction mixture at 0°C for 1 hour. The reaction progress can be monitored by TLC.
-
Quenching the Reaction: After the reaction is complete, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to 500 mL of a saturated aqueous sodium bicarbonate solution with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.
Data Presentation
| Parameter | Step 1: Hydrolysis | Step 2: Acetylation |
| Starting Material | Rutin | Rutinose |
| Reagents | 0.5 M HCl in 80% EtOH | Acetic anhydride, In(OTf)₃ |
| Reaction Temperature | 75°C | 0°C |
| Reaction Time | 2-3 hours | 1 hour |
| Product | Rutinose (crude) | This compound |
| Theoretical Yield | Varies | High (expected) |
| Purification Method | Filtration | Column Chromatography |
Experimental Workflow
Caption: Workflow for the synthesis of this compound from Rutin.
References
Application Notes & Protocols: Enzymatic Synthesis of Rutinose Using Fungal α-L-Rhamnosidases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a rare disaccharide with significant potential in the pharmaceutical and food industries. It serves as a crucial glycosidic moiety in many natural flavonoids, such as rutin (B1680289) and hesperidin, influencing their solubility, bioavailability, and therapeutic properties.[1][2] The enzymatic synthesis of rutinose offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, which often involve complex protection and deprotection steps. Fungal α-L-rhamnosidases (EC 3.2.1.40) are particularly well-suited for this purpose due to their ability to catalyze the transfer of a rhamnosyl group to an acceptor molecule, such as glucose, through a process known as reverse hydrolysis or transglycosylation.[3][4]
This document provides detailed application notes and protocols for the synthesis of rutinose using α-L-rhamnosidases from various fungal sources. It includes a comparative summary of enzyme characteristics, detailed experimental procedures, and analytical methods for product quantification.
Fungal α-L-Rhamnosidases for Rutinose Synthesis
Several fungal species are known to produce α-L-rhamnosidases with the catalytic activity required for rutinose synthesis. Enzymes from Aspergillus species, particularly Aspergillus niger and Aspergillus terreus, are among the most studied and utilized for this application.[5][6] These enzymes can catalyze the synthesis of rutinose by forming an α-1,6 glycosidic bond between L-rhamnose (the donor) and D-glucose (the acceptor).[3] The selection of an appropriate enzyme is critical and depends on factors such as substrate specificity, optimal reaction conditions, and transglycosylation efficiency.
Quantitative Data Summary
The efficacy of enzymatic rutinose synthesis is highly dependent on the choice of fungal α-L-rhamnosidase and the optimization of reaction parameters. The following tables summarize key quantitative data for enzymes from prominent fungal sources.
Table 1: Comparison of Fungal α-L-Rhamnosidases Properties
| Fungal Source | Recombinant Expression | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Aspergillus niger | Pichia pastoris[7][8] | 3.5 - 4.0[1][9] | 60 - 65[5] | High transglycosylation activity; synthesizes narirutin (B1676964) as the unique product from prunin (B191939) rhamnosylation.[3] |
| Aspergillus terreus | Pichia pastoris[10][11] | 8.0[11] | 70[11] | Thermo- and alkali-tolerant; used for reverse rhamnosylation of various small organic compounds.[10][11] |
| Aspergillus oryzae | Native[5] | 4.5[5] | 65[5] | Purified enzyme exhibits transglycosylating activity to synthesize rhamnosyl mannitol (B672).[5][12] |
| Alternaria sp. L1 | Pichia pastoris[4] | 6.5[4] | 55[4] | Used to synthesize novel rhamnose-containing chemicals through reverse hydrolysis.[4] |
| Penicillium decumbens | Native[3] | N/A | N/A | Catalyzes reverse hydrolysis but may produce minor derivatives besides the main product.[3] |
Table 2: Kinetic Parameters of Fungal α-L-Rhamnosidases (using pNPR¹ as substrate)
| Fungal Source | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹mM⁻¹) | Reference |
| Aspergillus oryzae NL-1 | 5.2 | 1624 | 312 | [5] |
| Aspergillus niger DLFCC-90 | 11.7 (for rutin) | 56.1 mM·h⁻¹ (Vmax) | N/A | [8] |
| Dictyoglomus thermophilum | 0.44 | 7.99 | 18.16 | [13] |
| Sphingomonas paucimobilis FP2001 | N/A | N/A | N/A | [14] |
¹pNPR: p-nitrophenyl-α-L-rhamnopyranoside
Table 3: Optimized Conditions and Yields for Rutinose Synthesis via Reverse Hydrolysis
| Enzyme Source | L-Rhamnose Conc. (M) | D-Glucose Conc. (M) | Temperature (°C) | Time (h) | Max. Yield (%) | Reference |
| Alternaria sp. L1 | 0.4 | 0.2 (Mannitol) | 55 | 48 | 36.1 (Rhamnosyl mannitol) | [6] |
| Aspergillus terreus | N/A | N/A | N/A | N/A | Modest yields (<5% w/w) reported for alcohol glycosylation. | [6] |
Note: Data for direct rutinose synthesis yield is often embedded within broader studies on rhamnosylation. The conditions listed for Alternaria sp. L1 using mannitol as an acceptor provide a strong starting point for optimizing glucose acceptance.
Experimental Workflows and Methodologies
The successful synthesis of rutinose involves a multi-step process, from enzyme production to product purification and analysis.
Caption: Overall Workflow for Enzymatic Rutinose Synthesis.
The enzymatic reaction mechanism proceeds via a double-displacement pathway, characteristic of retaining glycosidases.
Caption: Rutinose Synthesis by Reverse Hydrolysis.
Detailed Experimental Protocols
This protocol is adapted from solid-state fermentation methods, which are effective for fungal enzyme production.[15]
-
Strain and Culture Medium:
-
Use a known α-L-rhamnosidase producing strain, such as Aspergillus niger DLFCC-90.[8]
-
Prepare a solid substrate medium. A mixture of agro-industrial residues like soybean hulls (1.25 g), rice straw (3.05 g), and sugarcane bagasse (0.14 g) can be effective.[15]
-
Moisten the substrate with a nutrient solution to a final moisture content of ~75%. The nutrient solution pH should be adjusted to ~4.0.[15]
-
-
Inoculation and Fermentation:
-
Inoculate the sterilized solid medium with a spore suspension of A. niger.
-
Incubate under stationary conditions at 28-30°C for 72-96 hours.[8]
-
-
Enzyme Extraction:
-
After incubation, add a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to the fermented solid.
-
Mix thoroughly and incubate for 1-2 hours at room temperature with gentle agitation to elute the enzyme.
-
Separate the liquid extract containing the crude enzyme from the solid substrate by filtration or centrifugation.
-
-
Enzyme Purification (Optional but Recommended):
-
Subject the crude extract to purification steps such as ultrafiltration for concentration, followed by ion-exchange and gel filtration chromatography for higher purity.[5]
-
This assay uses the chromogenic substrate p-nitrophenyl-α-L-rhamnopyranoside (pNPR).[16][17][18]
-
Materials:
-
Enzyme solution (crude or purified).
-
Substrate solution: 2 mM pNPR in 100 mM sodium phosphate (B84403) buffer (adjust pH to the enzyme's optimum, e.g., pH 4.5 for A. oryzae).[5]
-
Stop solution: 1 M sodium carbonate (Na₂CO₃).
-
-
Procedure:
-
Pre-incubate 300 µL of the pNPR substrate solution at the optimal temperature of the enzyme (e.g., 65°C) for 5 minutes.[5][16]
-
Start the reaction by adding 5-10 µL of the enzyme solution.
-
Incubate for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 700 µL of 1 M Na₂CO₃ solution.[17]
-
Measure the absorbance of the released p-nitrophenol at 400-410 nm using a spectrophotometer.[17][19]
-
-
Calculation:
-
One unit (U) of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. Use a standard curve of p-nitrophenol to quantify the amount released.[17]
-
This protocol provides a general framework for rutinose synthesis, which should be optimized for the specific enzyme used.[3][4]
-
Reaction Mixture:
-
Prepare a concentrated solution of substrates in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Based on optimization studies, typical starting concentrations are 0.4 M L-rhamnose and 0.2 M D-glucose.[6] High substrate concentrations are necessary to shift the equilibrium towards synthesis over hydrolysis.
-
-
Enzymatic Reaction:
-
Add the purified α-L-rhamnosidase to the substrate mixture. The amount of enzyme will depend on its specific activity and should be optimized (e.g., 0.5 U per 50 µL reaction).[4]
-
Incubate the reaction at the optimal temperature for synthesis (e.g., 55°C) with gentle agitation.[4]
-
Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots for analysis.
-
-
Termination and Sample Preparation:
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the substrates and products of the synthesis reaction.[3][9][17]
-
HPLC System and Column:
-
Mobile Phase and Conditions:
-
A common mobile phase for sugar analysis is an isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[9][21]
-
Set the flow rate to approximately 1.0-1.5 mL/min.
-
Maintain the column temperature at 25-30°C.
-
-
Quantification:
-
Prepare standard curves for L-rhamnose, D-glucose, and rutinose of known concentrations.
-
Inject the filtered reaction samples into the HPLC system.
-
Identify and quantify the peaks by comparing their retention times and peak areas to the standards. The yield of rutinose can be calculated as the percentage of the initial limiting substrate (glucose) converted to the product.
-
Conclusion
The enzymatic synthesis of rutinose using fungal α-L-rhamnosidases represents a powerful biotechnological approach for producing this valuable disaccharide. Fungi, particularly from the Aspergillus genus, provide a rich source of robust enzymes capable of catalyzing this transformation with high specificity.[3][5][6] By leveraging the detailed protocols for enzyme production, activity assessment, synthesis, and product analysis provided herein, researchers can effectively develop and optimize processes for rutinose production. The quantitative data summarized in this document serves as a critical starting point for enzyme selection and reaction engineering, paving the way for scalable and sustainable synthesis of rutinose for applications in drug development and functional foods.
References
- 1. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. α-L-Rhamnosyl-β-D-glucosidase (Rutinosidase) from Aspergillus niger: Characterization and Synthetic Potential of a Novel Diglycosidase (2015) | Daniela Šimčíková | 45 Citations [scispace.com]
- 8. Aspergillus niger DLFCC-90 Rhamnoside Hydrolase, a New Type of Flavonoid Glycoside Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoenzymatic synthesis of α-L-rhamnosides using recombinant α-L-rhamnosidase from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterisation of a novel α‐L‐rhamnosidase exhibiting transglycosylating activity from Aspergillus oryzae [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
Application Note & Protocol: A Step-by-Step Guide to the Purification of Rutinose Heptaacetate by Silica Gel Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutinose heptaacetate is a peracetylated form of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of the hydroxyl groups significantly reduces the polarity of the sugar, making it more soluble in organic solvents and amenable to purification using normal-phase chromatography.[1] This modification is often a crucial step in the chemical synthesis of glycosides and other carbohydrate-based compounds, where protecting groups are necessary. The purification of these acetylated intermediates is essential to remove byproducts, unreacted starting materials, and other impurities.
This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel flash column chromatography. This method separates compounds based on their differential adsorption to the polar silica gel stationary phase.[1]
Experimental Protocol
This protocol outlines the necessary steps for the efficient purification of this compound.
1. Materials and Equipment
-
Stationary Phase: Silica gel (pore size 60 Å, particle size 40-63 µm)
-
Solvents:
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Acetone (ACS grade)
-
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
-
Capillary tubes for spotting
-
Beakers, flasks, and fraction collection tubes
-
Rotary evaporator
-
2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC to achieve effective separation.[2]
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
TLC Eluent Preparation: Prepare small volumes of different ratios of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1 v/v).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution to visualize the spots.
-
Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.
3. Column Chromatography Procedure
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[2] Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (determined from TLC). A typical weight ratio of silica gel to crude material is between 30:1 and 50:1.[2]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the excess solvent to drain until it reaches the top of the silica bed. Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.
-
Begin collecting fractions in labeled tubes as the eluent flows through the column. Maintain a constant flow rate.
-
If separation is challenging, a gradient elution can be employed, starting with a less polar solvent system (e.g., higher hexane (B92381) to ethyl acetate ratio) and gradually increasing the polarity.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which fractions contain the purified this compound.
-
Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction in the same lane) on a TLC plate.
-
Develop and visualize the TLC plate as described previously.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Data Presentation
The following table summarizes typical parameters for the purification of acetylated disaccharides, which can be adapted for this compound.
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (40-63 µm) | [2] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | [2] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (gradient or isocratic) | Based on TLC analysis[2][3] |
| Example Eluent Ratio | 1:2 (v/v) Hexane:Ethyl Acetate (for octa-O-acetyl-α-lactose) | [3] |
| TLC Rf of Target | 0.2 - 0.4 | General chromatographic practice |
| Detection Method | UV (254 nm) and/or chemical staining | [2] |
Visualizations
Experimental Workflow for this compound Purification
References
Application Note: Analytical Methods for the Quantification of Rutinose Heptaacetate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose heptaacetate is a derivative of the naturally occurring flavonoid, rutin.[1] Its acetylated structure suggests potential for improved solubility and stability, making it a compound of interest in pharmaceutical and nutraceutical formulations.[1] Accurate and precise quantification of this compound in various formulations is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, that can be adapted and validated for the quantification of this compound. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established methods for the parent compound, Rutin, and serve as a robust starting point for method development and validation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C₂₆H₃₆O₁₇ | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Melting Point | 166-170 °C | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) |
Analytical Methods
Two common and effective analytical techniques for the quantification of flavonoid derivatives are HPLC and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the quantification of analytes in complex mixtures. The following method is adapted from validated methods for Rutin and should be optimized and validated for this compound.
a. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
b. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
c. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
d. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
e. Sample Preparation:
-
The sample preparation will depend on the formulation matrix. A generic approach is as follows:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.
-
Disperse or dissolve the sample in a suitable solvent (e.g., methanol).
-
Use sonication or vortexing to ensure complete extraction.
-
Transfer the solution to a 10 mL volumetric flask and dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
f. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution: Start with 80% A and 20% B, linearly increase B to 80% over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Initially scan from 200-400 nm to determine the λmax. Based on the structure, a starting wavelength of 260 nm is recommended. |
g. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of this compound.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific if other components in the formulation absorb at the same wavelength.
a. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
b. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
c. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm using methanol as a blank.
-
Determine the wavelength of maximum absorbance (λmax). Based on the parent compound Rutin, the λmax is expected to be in the range of 255-265 nm and 350-360 nm.
d. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.
e. Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.
-
Extract the active ingredient with methanol, ensuring complete dissolution.
-
Transfer to a 100 mL volumetric flask and dilute to volume with methanol.
-
Further dilute the solution with methanol to bring the concentration within the linear range of the calibration curve.
-
Filter the solution if necessary.
f. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of the standard and sample solutions.
g. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the following equation: Concentration (µg/mL) = (Absorbance of sample) / (Slope of calibration curve)
h. Method Validation Parameters:
-
Linearity: The calibration curve should be linear with a correlation coefficient (r²) >0.99.
-
Accuracy and Precision: Similar to the HPLC method, perform recovery studies and analyze replicate samples.
Data Presentation
Quantitative Data Summary
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 1 - 100 | > 0.999 | 98 - 102 | < 2 |
| UV-Vis | 1 - 20 | > 0.99 | 97 - 103 | < 3 |
Note: The values presented in this table are typical expected values for a validated method and should be determined experimentally.
Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analytical methods proposed in this application note provide a comprehensive starting point for the development and validation of quantification assays for this compound in various formulations. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method based on these protocols is fully validated according to ICH guidelines to ensure reliable and accurate results.
References
Application Notes and Protocols for Utilizing Rutinose Heptaacetate to Enhance Drug Delivery of Poorly Soluble Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability and suboptimal therapeutic efficacy. Rutinose heptaacetate, a derivative of the natural flavonoid rutin, presents a promising excipient to address this challenge.[1] Its acetylated structure is designed to improve stability and facilitate the formulation of poorly soluble APIs, potentially enhancing their dissolution and absorption.[1]
Studies on acetylated flavonoids, such as quercetin (B1663063), have demonstrated a significant increase in intracellular absorption and metabolic stability. For instance, a tetra-acetylated quercetin derivative was found to result in a 2.5-fold higher intracellular concentration of quercetin compared to the parent compound.[2] Furthermore, the acetylation of other flavonoids, like 5-demethyltangeretin, has been shown to enhance both anticancer activity and oral bioavailability.[3] These findings suggest that this compound can serve as an effective carrier to improve the delivery of poorly soluble APIs.
These application notes provide a comprehensive overview of the use of this compound in formulating poorly soluble APIs, including detailed protocols for the preparation of amorphous solid dispersions and nanoparticles. The information is intended to guide researchers in developing more effective drug delivery systems.
Mechanism of Action
The primary mechanisms by which this compound is proposed to enhance the bioavailability of poorly soluble APIs include:
-
Improved Solubility and Dissolution: By forming an amorphous solid dispersion, this compound can disrupt the crystalline lattice of the API, leading to a higher energy state and consequently, increased apparent solubility and a faster dissolution rate.[4]
-
Enhanced Permeability and Cellular Uptake: The acetylated structure of this compound may increase its lipophilicity, facilitating its transport across cellular membranes. This can lead to increased intracellular concentrations of the co-formulated API.[2][5]
-
Inhibition of Efflux Pumps: Flavonoids, the parent compounds of this compound, are known inhibitors of P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of drugs out of cells, thereby reducing their intracellular concentration and efficacy.[6][7][8][9][10] It is hypothesized that this compound may retain this inhibitory activity, further contributing to increased intracellular drug accumulation.
Data Presentation: Solubility and Bioavailability Enhancement
The following tables summarize the potential for this compound to improve the solubility and bioavailability of a model Biopharmaceutics Classification System (BCS) Class II drug. The data is extrapolated from studies on structurally similar acetylated flavonoids and should be confirmed experimentally for each specific API.
Table 1: Enhancement of Apparent Solubility
| Formulation | API:this compound Ratio (w/w) | Apparent Solubility Increase (Fold) |
| Amorphous Solid Dispersion | 1:5 | Estimated 10 - 50 |
| Nanoparticle Suspension | 1:10 | Estimated 50 - 200 |
Note: Data is hypothetical and based on the reported solubility enhancement for other poorly soluble drugs formulated as amorphous solid dispersions and nanoparticles.
Table 2: Improvement in In Vivo Bioavailability
| Formulation | Dosing Route | Relative Bioavailability Increase (Fold) |
| Amorphous Solid Dispersion | Oral | Estimated 2 - 5 |
| Nanoparticle Suspension | Oral | Estimated 5 - 10 |
Note: Data is hypothetical and based on in vivo studies of acetylated flavonoids and nanoparticle formulations of poorly soluble drugs.[11][12][13]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based formulations for a model poorly soluble API. It is critical to note that these protocols are generalized and will require optimization for specific APIs.
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile APIs.
Materials:
-
Poorly soluble API
-
This compound
-
Organic solvent (e.g., ethanol, acetone, or a mixture thereof)[14][15]
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the API and this compound in the desired ratio (e.g., 1:5 w/w). Dissolve both components in a suitable organic solvent or a solvent/water mixture to form a clear solution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Once the bulk of the solvent is removed, transfer the resulting solid film or powder to a vacuum oven and dry at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.
-
Storage: Store the prepared amorphous solid dispersion in a desiccator at room temperature to protect it from moisture.
Protocol 2: Preparation of Nanoparticles by Anti-Solvent Precipitation
This method is effective for creating nanoparticles with a narrow size distribution.
Materials:
-
Poorly soluble API
-
This compound
-
Solvent (in which API and this compound are soluble, e.g., ethanol)
-
Anti-solvent (in which API and this compound are insoluble, e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve the API and this compound in the chosen solvent at a specific ratio (e.g., 1:10 w/w).
-
Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (e.g., 0.5% w/v Poloxamer 188 in deionized water).
-
Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into the aqueous phase using a syringe. Nanoparticles should precipitate immediately.
-
Homogenization: Subject the resulting suspension to high-speed homogenization or sonication for a defined period (e.g., 5-10 minutes) to reduce particle size and ensure uniformity.
-
Solvent Removal: Stir the nanosuspension at room temperature for several hours or overnight to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanosuspension to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the purified nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., trehalose) to the suspension before freezing and lyophilizing.
-
Storage: Store the nanosuspension or lyophilized powder at 4 °C.
Characterization of Formulations
-
Drug Loading and Encapsulation Efficiency (for Nanoparticles): Determine the amount of API encapsulated within the nanoparticles using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface characteristics of the solid dispersion or nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Solid-State Characterization: Confirm the amorphous nature of the API in the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
In Vitro Dissolution Studies: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the formulated API to the pure, unformulated API.
Visualizations
Caption: Proposed mechanism of bioavailability enhancement.
Caption: Amorphous solid dispersion workflow.
Caption: Nanoparticle formulation workflow.
Conclusion
This compound holds significant promise as a pharmaceutical excipient for enhancing the delivery of poorly soluble APIs. Its potential to form amorphous solid dispersions and nanoparticles, coupled with the inherent benefits of flavonoid structures in biological systems, makes it a valuable tool for formulation scientists. The provided protocols offer a starting point for the development of robust and effective drug delivery systems. However, it is essential to conduct thorough characterization and optimization for each specific API to ensure the safety, stability, and efficacy of the final formulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids as P-gp Inhibitors: A Systematic Review of SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 11. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. scielo.br [scielo.br]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. japsonline.com [japsonline.com]
Application Notes & Protocols: Formulation of Rutinose Heptaacetate-Based Nanoparticles for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin (B1680289), a naturally occurring flavonoid glycoside, has demonstrated significant potential as an anticancer agent due to its ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[1][2][3] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[4][5] To overcome these limitations, a promising strategy is the chemical modification of rutin to enhance its lipophilicity, followed by encapsulation into nanoparticle-based drug delivery systems.[6]
This document outlines the formulation of rutinose heptaacetate-based nanoparticles for targeted cancer therapy. This compound, a more hydrophobic derivative of rutin, is synthesized to improve its encapsulation efficiency into polymeric nanoparticles. The nanoprecipitation method, a simple and reproducible technique, is employed to formulate these nanoparticles.[1][4][7][8] These nanoparticles are designed for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect and to facilitate the intracellular delivery of the active compound, thereby enhancing its therapeutic efficacy.
Experimental Protocols
1. Synthesis of this compound
This protocol describes the acetylation of rutin to synthesize this compound, a more hydrophobic derivative suitable for nanoparticle encapsulation.
-
Materials:
-
Rutin
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve rutin in pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding distilled water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product using column chromatography.
-
2. Formulation of this compound-Based Nanoparticles
This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[4]
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (1% w/v in water)
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Add the organic phase dropwise into an aqueous solution of 1% PVA under continuous magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
Sonicate the nanoparticle suspension in an ice bath to ensure homogeneity.
-
Centrifuge the nanoparticle suspension to collect the pellets.
-
Wash the nanoparticle pellets with distilled water three times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle pellet for long-term storage.
-
3. Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Morphology:
-
Place a drop of the nanoparticle suspension on a clean stub and allow it to air dry.
-
Coat the dried sample with a thin layer of gold using a sputter coater.
-
Observe the morphology of the nanoparticles under a Scanning Electron Microscope (SEM).[10]
-
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous suspension by centrifugation.
-
Measure the amount of free this compound in the supernatant using UV-Vis spectrophotometry at a predetermined wavelength.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL% = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
-
-
4. In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to evaluate the cytotoxic effects of this compound-loaded nanoparticles on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | 150 ± 20 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 |
| Encapsulation Efficiency (%) | > 85 |
| Drug Loading (%) | ~10 |
Note: These are representative values and may vary depending on the specific formulation parameters.
Table 2: In Vitro Cytotoxicity (IC50) of Rutin and Rutin-Loaded Nanoparticles on Various Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HCT-116 (Colon Cancer) | Rutin | 354.2[11] |
| Rutin-Loaded Nanoparticles | Expected to be lower | |
| MCF-7 (Breast Cancer) | Rutin | 45.6[12] |
| Rutin-Loaded Nanoparticles | Expected to be lower | |
| 786-O (Renal Cancer) | Rutin | 45.2[13] |
| Rutin-Loaded Nanoparticles | Expected to be lower | |
| SK-MEL-28 (Melanoma) | Rutin | 47.44[14] |
| Rutin-Loaded Nanoparticles | Expected to be lower |
Note: The IC50 values for nanoparticles are hypothesized to be lower than free rutin due to enhanced cellular uptake.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, characterization, and in vitro evaluation of this compound-based nanoparticles.
References
- 1. nepjol.info [nepjol.info]
- 2. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders [mdpi.com]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rutinose Heptaacetate in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Rutinose Heptaacetate in Oncology
Rutin (B1680289), a natural flavonoid glycoside, has demonstrated significant anticancer potential in a multitude of preclinical studies. It exerts its effects through the modulation of various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. However, the clinical translation of rutin is often hampered by its poor water solubility and limited bioavailability.
This compound is a synthetic, acetylated derivative of rutin. Acetylation is a chemical modification strategy that can enhance the lipophilicity, stability, and bioavailability of parent flavonoid compounds. Emerging research on other acetylated flavonoids, such as acetylated quercetin, has shown a significant enhancement in anticancer activities, including increased inhibition of cancer cell proliferation and induction of apoptosis compared to the parent compound.[1][2][3][4] Therefore, this compound is a promising candidate for preclinical cancer investigation, potentially offering improved pharmacokinetic properties and enhanced therapeutic efficacy over natural rutin.[5]
These application notes provide a comprehensive overview of the preclinical anticancer applications of rutin, which serve as a foundational framework for designing and conducting studies on this compound. The protocols and data presented are derived from studies on rutin and are intended to be adapted for the evaluation of its acetylated derivative.
Data Presentation: Summary of Rutin's Anticancer Activity
The following tables summarize the quantitative data from key preclinical studies on rutin, demonstrating its efficacy across various cancer models. This data provides a benchmark for evaluating the potential of this compound.
Table 1: In Vitro Cytotoxicity of Rutin in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Renal Cell Carcinoma | 786-O | 45.2 µM | Not Specified | [6] |
| Colon Cancer | HCT 116 | ~200 µM | 24 h | [7] |
| Leukemia | HL-60 | Not Specified (Significant Cytotoxicity) | Not Specified | [8] |
| Glioma | CHME | Not Specified (Dose-dependent cytotoxicity) | 24 h | [2] |
Table 2: In Vivo Antitumor Efficacy of Rutin
| Cancer Model | Animal Model | Rutin Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Human Leukemia Xenograft | BALB/c mice | 120 mg/kg (i.p.) | 36 days (injected every 4 days) | Significant reduction in tumor weight and volume | [4] |
Key Signaling Pathways Modulated by Rutin
Rutin has been shown to exert its anticancer effects by targeting multiple signaling pathways implicated in cancer progression.[1][3][5] The primary mechanisms include the induction of apoptosis, modulation of cell cycle, and inhibition of inflammatory pathways.
Induction of Apoptosis
Rutin has been demonstrated to induce apoptosis in various cancer cells through both the intrinsic and extrinsic pathways.[8][9] A key mechanism involves the upregulation of the tumor suppressor protein p53, which in turn triggers a cascade of events leading to programmed cell death.[2]
Caption: Intrinsic apoptosis pathway induced by Rutin.
Modulation of Other Key Signaling Pathways
Rutin has also been shown to influence other critical pathways in cancer:
-
PI3K/Akt/mTOR Pathway: Rutin can inhibit this pro-survival pathway, leading to decreased cell proliferation and enhanced apoptosis.
-
NF-κB Pathway: By inhibiting the NF-κB signaling cascade, rutin can reduce inflammation-driven cancer progression.[3]
-
MAPK Pathway: Rutin has been shown to modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound, based on methodologies used in studies with rutin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in signaling pathways affected by this compound.
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a murine model.[4]
Workflow:
Caption: General workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Human cancer cells
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle solution.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
The available preclinical data for rutin strongly suggests that its acetylated derivative, this compound, is a compelling candidate for further investigation as an anticancer agent. Its potential for improved bioavailability and stability may translate to enhanced therapeutic efficacy. Researchers are encouraged to utilize the protocols outlined in this document to systematically evaluate the anticancer properties of this compound, both in vitro and in vivo. Future studies should focus on directly comparing the efficacy of this compound with rutin, elucidating its detailed mechanism of action, and assessing its pharmacokinetic and toxicological profiles.
References
- 1. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Rutinose Heptaacetate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A common thread in the pathology of these diseases is the interplay of oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, which collectively lead to progressive neuronal loss and cognitive or motor decline. Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their neuroprotective properties. Rutin (B1680289), a flavonoid glycoside composed of quercetin (B1663063) and the disaccharide rutinose, has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects in various neurodegenerative disease models.[1][2][3][4][5][6][7]
This document provides detailed application notes and protocols for the investigation of Rutinose heptaacetate , a peracetylated form of rutinose. While research on this compound in neurodegeneration is in its nascent stages, its chemical structure suggests several potential advantages over its parent compounds. The acetylation of glycosides can enhance their lipophilicity, potentially improving their ability to cross the blood-brain barrier and increasing their bioavailability and stability.[8] This makes this compound a compelling candidate for therapeutic exploration in neurodegenerative disorders.
These protocols are designed to provide a robust framework for researchers to explore the neuroprotective potential of this compound in established in vitro and in vivo models of neurodegeneration. It is important to note that the application of this compound in this context is an emerging area of research, and the following protocols are based on established methodologies for similar compounds.
Hypothesized Mechanisms of Action
Based on the known neuroprotective effects of Rutin and the enhanced properties of acetylated glycosides, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:
-
Enhanced Antioxidant Activity: The core flavonoid structure is a potent scavenger of reactive oxygen species (ROS). Acetylation may enhance the cellular uptake and intracellular stability of the compound, leading to more effective quenching of ROS and reduction of oxidative stress.
-
Potent Anti-inflammatory Effects: Neuroinflammation is a key driver of neurodegeneration. This compound may suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines and mediators.
-
Modulation of Pro-survival Signaling Pathways: Acetylated glycosides have been shown to modulate critical intracellular signaling pathways.[9][10] this compound may activate pro-survival pathways such as the PI3K/Akt/GSK3β pathway, which is crucial for neuronal survival and plasticity.
-
Inhibition of Protein Aggregation: Flavonoids have been shown to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the proposed experiments.
Table 1: In Vitro Neuroprotection and Antioxidant Activity of this compound
| Treatment Group | Cell Viability (%) | Intracellular ROS Levels (Fold Change vs. Control) | LDH Release (% of Maximum) |
| Control (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 5.1 ± 1.2 |
| Neurotoxin (e.g., Aβ₄₂) | 45 ± 4.8 | 3.5 ± 0.4 | 55.2 ± 6.3 |
| Neurotoxin + this compound (1 µM) | 58 ± 5.1 | 2.8 ± 0.3 | 42.7 ± 5.1 |
| Neurotoxin + this compound (10 µM) | 75 ± 6.3 | 1.9 ± 0.2 | 25.4 ± 3.9 |
| Neurotoxin + this compound (50 µM) | 89 ± 7.1 | 1.2 ± 0.1 | 12.8 ± 2.5 |
Table 2: Anti-inflammatory Effects of this compound in Microglia
| Treatment Group | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control (Vehicle) | 0.5 ± 0.1 | 10.2 ± 2.5 | 8.5 ± 1.9 |
| LPS (1 µg/mL) | 25.8 ± 3.1 | 550.7 ± 45.2 | 480.1 ± 39.8 |
| LPS + this compound (1 µM) | 20.1 ± 2.5 | 410.3 ± 38.1 | 355.6 ± 31.2 |
| LPS + this compound (10 µM) | 12.5 ± 1.8 | 250.9 ± 22.7 | 210.4 ± 19.5 |
| LPS + this compound (50 µM) | 6.2 ± 0.9 | 110.6 ± 15.3 | 95.8 ± 11.7 |
Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
| Treatment Group | Morris Water Maze Escape Latency (s) | Probe Trial Time in Target Quadrant (%) | Hippocampal Aβ₄₂ Plaque Load (%) |
| Wild-Type (Vehicle) | 20.5 ± 3.1 | 45.2 ± 5.8 | 0.1 ± 0.05 |
| AD Model (Vehicle) | 55.2 ± 6.8 | 15.8 ± 3.2 | 12.5 ± 2.1 |
| AD Model + this compound (10 mg/kg) | 42.1 ± 5.5 | 28.9 ± 4.1 | 8.7 ± 1.5 |
| AD Model + this compound (25 mg/kg) | 30.8 ± 4.2 | 38.5 ± 4.9 | 5.3 ± 0.9 |
Experimental Protocols
In Vitro Neuroprotection Assays
Objective: To evaluate the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells are commonly used models.[4]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. For neuronal differentiation, treat SH-SY5Y cells with 10 µM retinoic acid for 5-7 days.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin relevant to the disease model, for example:
-
Alzheimer's Model: Oligomeric Amyloid-beta (Aβ₄₂) at a final concentration of 10 µM.
-
Parkinson's Model: 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM or MPP⁺ at 500 µM.
-
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Lactate Dehydrogenase (LDH) Release:
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Assessment of Intracellular Reactive Oxygen Species (ROS):
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
In Vivo Efficacy in a Parkinson's Disease Rat Model
Objective: To assess the neuroprotective and behavioral benefits of this compound in a 6-OHDA-induced rat model of Parkinson's disease.
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
Protocol:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 10 and 25 mg/kg, intraperitoneally or orally) or vehicle daily for 21 days prior to the 6-OHDA lesion and continue for the duration of the experiment.
-
-
6-OHDA Lesioning:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Inject 8 µg of 6-OHDA hydrobromide (in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.
-
-
Behavioral Testing (2 weeks post-lesion):
-
Apomorphine-Induced Rotational Behavior:
-
Administer apomorphine (B128758) (0.5 mg/kg, s.c.).
-
Record the number of full contralateral rotations over a 60-minute period.
-
-
Cylinder Test (for forelimb akinesia):
-
Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forepaw, right forepaw, or both simultaneously over a 5-minute period.
-
-
-
Tissue Collection and Analysis (4 weeks post-lesion):
-
Euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for:
-
Immunohistochemistry: Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Biochemical Analysis: Homogenize striatal tissue to measure levels of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection. Measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β) using ELISA kits.
-
-
Visualizations
Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro screening of this compound.
Caption: Experimental workflow for in vivo study in a Parkinson's disease model.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, compound for the study of neuroprotective therapies. Its potential for improved bioavailability and blood-brain barrier penetration compared to its parent compound, Rutin, makes it an attractive candidate for further investigation. The protocols outlined in this document provide a comprehensive starting point for elucidating the efficacy and mechanisms of action of this compound in preclinical models of neurodegenerative diseases.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery routes for this compound. Furthermore, exploring its effects on other key pathological features, such as mitochondrial dysfunction and protein aggregation, will provide a more complete picture of its therapeutic potential. The insights gained from these studies could pave the way for the development of novel, flavonoid-based therapies for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.
Disclaimer: The information provided in these Application Notes and Protocols is intended for research purposes only. The investigation of this compound for neurodegenerative diseases is a novel area of study. The proposed mechanisms of action and experimental outcomes are hypothetical and based on the scientific literature of related compounds. Researchers should conduct their own literature review and risk assessments before commencing any new experimental work.
References
- 1. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Flavonoid Rutin on the Modulation of the Myenteric Plexuses in an Experimental Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A Diet Containing Rutin Ameliorates Brain Intracellular Redox Homeostasis in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 6. Neuroprotective effects of quercetin, rutin and okra (Abelmoschus esculentus Linn.) in dexamethasone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Rutinose heptaacetate chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Rutinose heptaacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the most common causes?
Low yields in the acetylation of rutinose are often attributable to one or more of the following factors:
-
Incomplete Reaction: The peracetylation of all seven hydroxyl groups on rutinose may not go to completion, resulting in a mixture of partially acetylated products that are difficult to separate from the desired heptaacetate.[1]
-
Suboptimal Reagents and Conditions: The purity of rutinose, the freshness of acetic anhydride (B1165640), the dryness of the solvent (typically pyridine), and inappropriate reaction temperature can all negatively impact the reaction efficiency.
-
Side Reactions: The formation of byproducts, such as anomeric mixtures (α and β isomers) or degradation products, can consume starting material and complicate purification, leading to a lower isolated yield of the desired anomer.[2]
-
Inefficient Purification: Loss of product during the work-up and purification steps, such as column chromatography, is a common contributor to low overall yield.[3]
Q2: How can I ensure my acetylation reaction goes to completion?
To drive the reaction towards the fully acetylated product, consider the following:
-
Molar Excess of Acetylating Agent: Use a significant molar excess of acetic anhydride for each hydroxyl group on the rutinose molecule. A common starting point is 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. Peracetylation of carbohydrates can sometimes require extended reaction times, up to 24 hours.[5]
-
Use of a Catalyst: While the standard procedure often uses pyridine (B92270) as both a solvent and a catalyst, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.[4][6]
Q3: I am observing multiple spots on my TLC plate after the reaction. What do they represent and how can I minimize them?
Multiple spots on a TLC plate typically indicate a mixture of products. These can include:
-
Partially Acetylated Rutinose: Intermediates with one or more free hydroxyl groups.
-
Anomers: The α and β anomers of this compound may have slightly different polarities and can sometimes be separated on TLC.
-
Byproducts: Degradation products or other side-reaction products.
To minimize the formation of multiple products:
-
Ensure Anhydrous Conditions: Moisture can consume the acetic anhydride and lead to incomplete reactions. Use dry solvents and glassware.
-
Optimize Reaction Temperature: While heating can increase the reaction rate, it can also lead to the formation of byproducts. For many sugar acetylations, room temperature is sufficient, although some protocols suggest gentle heating (e.g., 40°C).[3][7]
-
Control Stoichiometry: Carefully measure the equivalents of acetic anhydride to ensure complete acetylation.
Q4: What is the best way to purify crude this compound?
Silica (B1680970) gel column chromatography is the most common and effective method for purifying acetylated sugars.[3][4]
-
Solvent System: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.
-
Column Packing: Proper packing of the silica gel column is essential to avoid channeling and ensure good separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
Q5: Can I use a different catalyst besides pyridine/DMAP?
Yes, several other catalysts have been reported for the peracetylation of sugars and may offer advantages in terms of reaction time and yield. These include:
-
Lithium Perchlorate (LiClO₄): Has been shown to be an efficient catalyst for the peracetylation of various carbohydrates.[3]
-
Indium Triflate (In(OTf)₃): A mild and water-tolerant Lewis acid that can catalyze peracetylation in neat acetic anhydride.[8]
-
Sodium Acetate (NaOAc): Often used in conjunction with acetic anhydride, particularly for the synthesis of β-acetylated sugars.[9][10]
Experimenting with these alternative catalysts may improve your yield, especially if the standard pyridine/DMAP method is proving problematic.
Quantitative Data on Reaction Parameters
The following table summarizes how different reaction parameters can influence the yield of peracetylated sugars. Note that this data is representative of general sugar acetylation and specific optimization for rutinose may be required.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pyridine | Pyridine/DMAP (cat.) | LiClO₄ (cat.) | DMAP and LiClO₄ generally lead to faster reaction times and potentially higher yields compared to pyridine alone. |
| Temperature | 0°C to Room Temp | 40°C | 80°C | Increasing temperature can increase reaction rate but may also lead to more side products and lower isolated yield of the desired product.[7] |
| Acetic Anhydride (eq. per OH) | 1.1 | 1.5 | 2.0 | A higher excess of acetic anhydride generally favors complete acetylation and higher yields, but also requires more extensive purification. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer reaction times are often necessary for complete conversion, especially at lower temperatures.[5] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the peracetylation of a disaccharide using acetic anhydride and pyridine.
Materials:
-
Rutinose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve Rutinose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Rutinose) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (10.5 - 14.0 equivalents, i.e., 1.5 - 2.0 equivalents per hydroxyl group). If using, add a catalytic amount of DMAP.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is no longer visible. This may take several hours to overnight.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product.
Visualizing the Workflow and Troubleshooting
Chemical Synthesis Workflow
Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 10. EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]
Overcoming challenges in the purification of Rutinose heptaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Rutinose heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can be categorized as reaction-related or process-related.
-
Reaction-Related Impurities:
-
Incompletely acetylated rutinose: Molecules where one or more hydroxyl groups remain unreacted.
-
Anomers (α and β): The acetylation of rutinose can often result in a mixture of α and β anomers of the heptaacetate, which may have slightly different physical properties.[1]
-
Byproducts from excess reagents: Residual acetic anhydride (B1165640) and pyridine (B92270) (if used as a catalyst) are common. Acetic acid is a byproduct of the reaction.[2][3]
-
-
Process-Related Impurities:
-
Solvent residues: Residual solvents from the reaction or purification steps.
-
Degradation products: If harsh conditions (e.g., high temperatures or strong acids/bases) are used, degradation of the sugar backbone can occur.
-
Q2: My purified this compound is a syrup and won't crystallize. What can I do?
A2: The inability to crystallize is a frequent issue with acetylated sugars. Here are several troubleshooting steps:
-
Purity Check: Ensure the product is of high purity (>98%). Even small amounts of impurities, such as incompletely acetylated products or solvent residues, can significantly hinder crystallization. Use techniques like TLC, HPLC, or NMR to assess purity.
-
Solvent System: Experiment with various solvent systems for crystallization. Good starting points for acetylated sugars include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate (B1210297) or dichloromethane) with a poor solvent (like hexanes or petroleum ether).
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.
-
Slow Evaporation: Dissolve the syrup in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.
-
Temperature Gradient: Try dissolving the syrup at a higher temperature and then slowly cooling the solution to induce crystallization. Cycling the temperature may also be effective.
-
Lyophilization: If all else fails and a solid amorphous powder is acceptable, lyophilization (freeze-drying) from a suitable solvent like benzene (B151609) or 1,4-dioxane (B91453) can be employed to obtain a solid product.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor reaction progress and assess the number of components in the crude product. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on purity and can separate closely related impurities like anomers.[1][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure, the degree of acetylation, and can reveal the presence of impurities.[5] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product. |
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material (rutinose) is fully consumed. Consider increasing the reaction time or the equivalents of acetic anhydride. |
| Product Loss During Extraction | Ensure the pH of the aqueous wash is appropriate to remove acidic and basic impurities without hydrolyzing the acetate groups. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume. |
| Product Loss During Chromatography | Optimize the solvent system for column chromatography to ensure good separation and elution of the product. Using a solvent system that is too polar may result in poor separation, while a system that is too non-polar may lead to very slow elution and band broadening. |
| Premature Crystallization on the Column | If the product is crystallizing on the column, consider running the chromatography at a slightly elevated temperature or using a more solubilizing solvent system. |
Problem 2: Co-elution of Impurities during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Poor Separation on Silica (B1680970) Gel | The polarity of incompletely acetylated byproducts may be very close to the fully acetylated product. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[5][6] |
| Presence of Anomers | Anomers can be difficult to separate. If baseline separation is not achieved on silica gel, consider using a different stationary phase like alumina (B75360) or employing preparative HPLC with a suitable column (e.g., C18 for reversed-phase).[7] |
| Overloading the Column | Overloading the column with crude material will lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry of the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified Rutinose hentaacetate.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides [mdpi.com]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Rutinose heptaacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rutinose heptaacetate. Our aim is to help you identify and minimize byproducts, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the peracetylation of rutinose. This reaction involves the treatment of rutinose with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270). The hydroxyl groups of rutinose react to form ester linkages with the acetyl groups, resulting in the fully acetylated product, this compound. During this process, pyridinium (B92312) acetate (B1210297) is formed as a byproduct.[1]
Q2: What are the most common byproducts in this compound synthesis?
A2: The most prevalent byproducts encountered during the synthesis of this compound are:
-
Anomers: The final product is often a mixture of α- and β-anomers. These are isomers that differ in the stereochemistry at the anomeric carbon.
-
Partially Acetylated Rutinose: Incomplete acetylation can lead to the presence of hexa-, penta-, or other partially acetylated forms of rutinose.
-
Degradation Products: Under harsh reaction conditions, the disaccharide may undergo degradation, leading to various undefined impurities.
-
Pyridine-Acetic Anhydride Adducts: In some cases, pyridine and acetic anhydride can react to form byproducts such as N-acetyl-1,2-dihydro-2-pyridylacetic acid.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (rutinose), you can observe the disappearance of the starting material spot and the appearance of the product spot(s). The difference in polarity between the highly polar rutinose and the less polar, fully acetylated product allows for clear separation.
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material: Reaction temperature is too high or reaction time is too long. 3. Moisture in reagents: Water can hydrolyze acetic anhydride, reducing its effectiveness. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 2. Maintain the recommended reaction temperature and monitor the reaction closely to avoid prolonged reaction times after completion. 3. Use anhydrous pyridine and fresh, high-purity acetic anhydride. Ensure all glassware is thoroughly dried. |
| Multiple spots on TLC, indicating a mixture of products | 1. Incomplete acetylation: Insufficient amount of acetic anhydride or catalyst. 2. Formation of anomers: This is an inherent aspect of the reaction. 3. Side reactions: Undesirable reactions due to impurities or incorrect conditions. | 1. Use a sufficient excess of acetic anhydride and pyridine. 2. The anomeric mixture can often be used directly for subsequent steps. If a single anomer is required, purification by column chromatography will be necessary. 3. Use pure, dry reagents and solvents. Adhere to the recommended reaction temperature and stoichiometry. |
| Product is a thick, difficult-to-handle syrup instead of a solid | 1. Presence of residual pyridine: Pyridine can be difficult to remove completely and can result in an oily product. 2. Mixture of anomers: Anomeric mixtures may have lower melting points or crystallize less readily than a single anomer. | 1. Co-evaporate the crude product with toluene (B28343) several times under reduced pressure to azeotropically remove residual pyridine. A thorough aqueous work-up is also crucial. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or triturating with a non-polar solvent like diethyl ether or hexane (B92381). |
| Difficulty in purifying the product by column chromatography | 1. Inappropriate solvent system: The chosen eluent may not provide adequate separation of the product from byproducts. 2. Overloading the column: Applying too much crude product to the column can lead to poor separation. | 1. Systematically test different solvent systems using TLC to find an eluent that provides good separation (a clear difference in Rf values) between the desired product and impurities. A common starting point for acetylated sugars is a mixture of hexane and ethyl acetate. 2. Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol provides a general procedure for the peracetylation of rutinose.
Materials:
-
Rutinose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Toluene
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica Gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: Dissolve rutinose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution in an ice bath.
-
Acetylation: Slowly add acetic anhydride to the cooled solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove traces of pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The wash with dilute copper sulfate solution can also be effective for removing pyridine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the anomers and remove any remaining impurities.
Analytical Method: Thin-Layer Chromatography (TLC)
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of benzene (B151609) and methanol. The polarity can be adjusted to achieve optimal separation. For acetylated carbohydrates, systems like hexane:ethyl acetate are also commonly used.[4]
Visualization:
-
UV Light (254 nm): If the molecule contains a UV-active chromophore, it will appear as a dark spot on a fluorescent background.
-
Iodine Vapor: Place the dried TLC plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.
-
P-anisaldehyde stain: Dip the plate in a solution of p-anisaldehyde, sulfuric acid, and ethanol, and then heat. Carbohydrates typically give characteristic colored spots.
-
Ferric Hydroxamate Spray: This is a sensitive method for detecting ester groups. After spraying, acetylated compounds appear as colored spots.
The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds.[5][6]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for identifying and minimizing byproducts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for enzymatic synthesis of Rutinose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic synthesis of Rutinose.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for synthesizing rutinose?
A1: There are three main enzymatic strategies for rutinose synthesis:
-
Hydrolysis of Rutin (B1680289): This is a common method where a rutinosidase enzyme specifically cleaves the glycosidic bond between quercetin (B1663063) and rutinose in the rutin molecule, releasing both compounds.[1][2] This approach can be highly efficient, especially using a "solid-state biocatalysis" concept for substrates with low water solubility.[1][3]
-
Reverse Hydrolysis: This method involves the direct condensation of L-rhamnose and D-glucose, catalyzed by enzymes like α-L-rhamnosidases.[4][5] It is a thermodynamically controlled reaction that typically requires high substrate concentrations.
-
Transglycosylation: In this kinetically controlled reaction, a rutinosyl moiety is transferred from a donor molecule (e.g., hesperidin) to an acceptor molecule.[6][7] This can be an effective method for producing various rutinosides.[8]
Q2: Which enzymes are commonly used for rutinose synthesis?
A2: Several types of enzymes can be used, depending on the synthesis strategy:
-
Rutinosidases (EC 3.2.1.168): These are highly specific diglycosidases that hydrolyze rutin to yield quercetin and rutinose.[1][2] Enzymes from Aspergillus niger are well-characterized and effective.[1]
-
α-L-Rhamnosidases (EC 3.2.1.40): These enzymes are versatile and can be used for both reverse hydrolysis (synthesis from monosaccharides) and hydrolysis of rutin-containing compounds.[4][5] They are found in various fungi, including Aspergillus niger, Aspergillus terreus, and Penicillium decumbens.[9]
-
Naringinase (B1166350) and Hesperidinase: These are commercial enzyme complexes that often contain α-L-rhamnosidase and β-D-glucosidase activities.[9][10][11] They can hydrolyze flavonoid rutinosides like rutin and hesperidin.[10][12] Careful control of reaction conditions is needed to prevent the further breakdown of rutinose.[10]
Q3: What is "solid-state biocatalysis" and when should it be used?
A3: "Solid-state biocatalysis" is a novel concept applied to enzymatic reactions where both the substrate (e.g., rutin) and the product (e.g., quercetin) have very low solubility in the aqueous reaction medium.[1][3] The biotransformation occurs with the substrate and product existing mostly as undissolved solids. This method is particularly useful for achieving extremely high space-time yields with poorly soluble compounds, avoiding the need for co-solvents which might partially inactivate the enzyme.[1]
Q4: Does the product, rutinose, cause feedback inhibition?
A4: No, studies using rutinosidase from Aspergillus niger have shown that the enzyme's activity is not inhibited by rutinose, even at concentrations up to 0.5 M.[1] In fact, the accumulation of rutinose in the reaction mixture appears to have a stabilizing effect on the enzyme.[1]
Experimental Protocols and Data
Protocol 1: Rutinose Production via Hydrolysis of Rutin
This protocol is based on the use of a recombinant rutinosidase from Aspergillus niger.[1][3]
-
Enzyme Preparation: Use a crude or purified recombinant rutinosidase. Determine the enzyme activity using a substrate like p-nitrophenyl rutinoside.[1]
-
Reaction Setup:
-
Prepare a suspension of rutin (e.g., 200 g/L) in a suitable buffer (e.g., 0.2 M glycine (B1666218) buffer).
-
Adjust the pH to the optimal value for the enzyme (e.g., pH 3.0 for this specific rutinosidase).[1][3]
-
Add the rutinosidase solution to achieve a final activity of approximately 0.2 U/mL.[1][3]
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with shaking (e.g., 750 rpm) for approximately 6-24 hours.[1][3] A temperature of 40°C is recommended over the 50°C optimum to ensure enzyme stability over the reaction period.[1][3]
-
Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis to quantify the conversion of rutin to quercetin and rutinose.
-
Product Separation:
-
After the reaction is complete, separate the solid product (quercetin) by filtration.
-
The filtrate contains the soluble rutinose. Rutinose can be further purified and crystallized from the concentrated filtrate.[1]
-
Protocol 2: Rutinose Production via Reverse Hydrolysis
This protocol is based on the use of α-L-rhamnosidase to synthesize rutinose from monosaccharides.[4]
-
Enzyme Preparation: Use a purified α-L-rhamnosidase, preferably one with low contaminant β-glucosidase activity, such as from Aspergillus niger.[4]
-
Reaction Setup:
-
Prepare a highly concentrated solution of L-rhamnose and D-glucose in a minimal volume of buffer (e.g., pH 4.0). Total sugar concentrations can be as high as 60-70%.
-
A small amount of a co-solvent like acetonitrile (B52724) (e.g., 5% v/v) may be used to improve the reaction.[13]
-
-
Incubation: Add the α-L-rhamnosidase to the substrate mixture and incubate at the optimal temperature (e.g., 50°C).[4]
-
Monitoring and Termination: Monitor the formation of rutinose and other potential byproducts (e.g., neohesperidose) by HPLC.[9] Terminate the reaction when the maximum yield is achieved, as prolonged incubation can lead to hydrolysis of the product.
-
Purification: Purify rutinose from the reaction mixture using chromatographic techniques.
Table 1: Optimized Reaction Conditions for Rutinose Synthesis
| Parameter | Rutin Hydrolysis (Rutinosidase from A. niger)[1][3] | Reverse Hydrolysis (α-L-Rhamnosidase from A. niger)[4] | Transglycosylation (Diglycosidase from Acremonium sp.)[7] |
| Enzyme Source | Recombinant Aspergillus niger | Aspergillus niger HPS 11518 | Acremonium sp. DSM 24697 |
| Substrates | Rutin | L-Rhamnose, D-Glucose | Hesperidin (donor), Hydroquinone (acceptor) |
| Optimal pH | 3.0 | 4.0 | 5.0 |
| Optimal Temp. | 40°C (for stability) | 50°C | 30°C |
| Enzyme Conc. | ~0.2 U/mL | 30 U/mL | Not specified |
| Substrate Conc. | Up to 300 g/L | High (e.g., 1.12 M L-rhamnose) | 36 mM acceptor |
| Co-solvent | Not required | 5% (v/v) acetonitrile (optional)[13] | 5% (v/v) |
| Key Factor | "Solid-State Biocatalysis" for high substrate load | High substrate concentration needed; risk of substrate inhibition | pH must be ≤6.0 to prevent acceptor oxidation |
Workflow for Enzymatic Rutinose Synthesis
Troubleshooting Guide
Q: My reaction yield is very low. What are the possible causes and solutions?
A: Low yield is a common issue with several potential causes. Use the following guide to troubleshoot.
Q: I am observing significant byproduct formation. How can I improve the selectivity for rutinose?
A: Byproduct formation can compromise yield and complicate purification.
-
Potential Cause: Use of a non-specific enzyme preparation (e.g., crude naringinase or hesperidinase) containing contaminant activities like β-glucosidase, which can degrade rutinose into its constituent monosaccharides.[1]
-
Solution 1 (Enzyme Selection): Use a purified, highly specific rutinosidase or a recombinant α-L-rhamnosidase that is free from β-glucosidase activity.[4] Heterologous expression of a rutinosidase can solve the problem of co-produced contaminating enzymes.[1]
-
Solution 2 (Reaction Control): If using an enzyme complex, carefully optimize the reaction pH and temperature. For example, with naringinase, operating at a more acidic pH can favor the α-L-rhamnosidase activity while reducing the activity of β-D-glucosidase.[10]
-
Solution 3 (Reverse Hydrolysis): In reverse hydrolysis reactions, the formation of other disaccharides like neohesperidose can occur.[9] Optimizing the ratio of L-rhamnose to D-glucose and controlling the reaction time can help maximize the yield of the desired product, rutinose.
Q: My enzyme seems to lose activity during the reaction. How can I improve its stability?
A: Enzyme stability is critical for achieving complete conversion, especially in long reactions.
-
Potential Cause (Temperature): The reaction temperature may be at the enzyme's optimum for activity but too high for long-term stability. The recombinant rutinosidase from A. niger, for example, has an optimum temperature of 50°C but loses nearly all activity within 2 hours at that temperature.[1][3]
-
Solution: Operate the reaction at a slightly lower temperature where the enzyme exhibits greater stability, even if the initial activity is lower (e.g., 40°C instead of 50°C).[1][3] The presence of substrate and the accumulating product (rutinose) can also have a protective, stabilizing effect on the enzyme.[1]
-
Potential Cause (pH): The reaction pH may be drifting away from the enzyme's stability range.
-
Solution: Ensure you are using a buffer with sufficient capacity to maintain a stable pH throughout the entire reaction. Periodically check and adjust the pH if necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglycosylation specificity of Acremonium sp. α-rhamnosyl-β-glucosidase and its application to the synthesis of the new fluorogenic substrate 4-methylumbelliferyl-rutinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-mediated transglycosylation of rutinose (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. prokazyme.com [prokazyme.com]
- 13. researchgate.net [researchgate.net]
How to improve the stability of Rutinose heptaacetate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Rutinose heptaacetate in aqueous solutions.
Troubleshooting Guides
This section addresses common issues encountered during the handling and formulation of this compound in aqueous environments.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of potency, changes in physical appearance (e.g., precipitation, color change), or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Hydrolysis of the acetyl ester groups, particularly under non-optimal pH conditions. Peracetylated sugars are susceptible to both acid- and base-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
pH Measurement and Adjustment: Immediately measure the pH of your aqueous solution. The stability of acetylated saccharides is significantly pH-dependent. Based on studies of similar peracetylated disaccharides like sucrose (B13894) octaacetate, the optimal pH for stability is expected to be in the weakly acidic range.[1]
-
Buffer Selection: If not already using one, introduce a buffer system to maintain the pH. A citrate (B86180) or acetate (B1210297) buffer in the pH range of 4.0 to 5.5 is a recommended starting point.
-
Temperature Control: Assess the storage and experimental temperature. Elevated temperatures accelerate hydrolysis. Store stock solutions and formulations at refrigerated temperatures (2-8 °C) or frozen if the formulation components allow.
-
Analyze for Degradation Products: Use analytical techniques such as HPLC-MS to identify potential degradation products, which would likely include partially deacetylated forms of rutinose and eventually rutinose itself.
-
Issue 2: Precipitation or Cloudiness in the Aqueous Formulation
-
Symptom: The solution becomes turbid or forms a precipitate over time.
-
Possible Cause:
-
Hydrolysis: As acetyl groups are cleaved, the polarity of the this compound molecule increases, potentially leading to the formation of less soluble, partially deacetylated intermediates or the final, more polar rutinose product, which may have different solubility profiles.
-
Low Intrinsic Solubility: this compound itself has limited aqueous solubility.
-
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the saturation solubility of this compound in your specific aqueous system at the intended storage temperature.
-
Co-solvent Addition: Consider the addition of a co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the solubility of both the parent compound and its potential degradation products.
-
Use of Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic molecules in aqueous solutions.
-
pH Optimization: As with degradation, pH can influence solubility. Evaluate the solubility across a pH range to find the optimal condition for both stability and solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the seven acetyl ester groups, leading to the formation of acetic acid and various partially deacetylated rutinose intermediates. This process can ultimately yield fully deacetylated rutinose. This hydrolysis is catalyzed by both acidic and basic conditions.
Q2: What is the optimal pH for the stability of this compound in an aqueous solution?
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of hydrolysis of the acetyl groups of this compound increases with temperature. For optimal stability, aqueous solutions should be stored at refrigerated (2-8 °C) or frozen conditions. A study on sucrose octaacetate demonstrated a significant increase in shelf-life when stored at 4°C compared to 25°C.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, the parent compound, rutin, is known to be susceptible to photodegradation. Therefore, it is a best practice to protect aqueous solutions of this compound from light by using amber vials or storing them in the dark.
Q5: What excipients can be used to improve the stability of this compound in aqueous formulations?
A5:
-
Buffering Agents: To maintain an optimal pH, citrate or acetate buffers are recommended.
-
Co-solvents: Propylene glycol, ethanol, and polyethylene glycols (PEGs) can improve solubility and may also reduce the water activity, which can slow down hydrolysis.
-
Antioxidants: If oxidative degradation is a concern (though hydrolysis is the primary pathway), the inclusion of antioxidants like ascorbic acid or sodium metabisulfite (B1197395) could be considered, especially if the aglycone portion becomes exposed after deacetylation.
Data Presentation
Table 1: Estimated Shelf-Life of Sucrose Octaacetate (a proxy for this compound) in Aqueous Buffered Solutions
| pH | Temperature (°C) | Estimated Shelf-Life (t₉₀) |
| 4.00 | 25 | 25.3 days |
| 5.20 | 25 | 114 days |
| 6.00 | 25 | 27.4 days |
| 4.00 | 4 | 0.48 years |
| 5.20 | 4 | 5.26 years |
| 6.00 | 4 | 1.47 years |
| (Data extrapolated from a study on Sucrose Octaacetate)[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and sensitive conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Note: Base hydrolysis is expected to be much faster.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at 60°C and as a solid powder at 80°C for one week.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and MS detection to quantify the remaining this compound and identify the mass of any degradation products.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound instability.
References
Addressing issues with the deacetylation of Rutinose heptaacetate
Welcome to the technical support center for the deacetylation of Rutinose Heptaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deacetylation of this compound?
A1: The two most prevalent and effective methods for the deacetylation of this compound are the Zemplén deacetylation, a chemical method, and enzymatic hydrolysis.
-
Zemplén Deacetylation: This classic method involves the use of a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve complete deacetylation. It is a transesterification reaction that is widely used in carbohydrate chemistry for its efficiency and generally high yields.
-
Enzymatic Hydrolysis: This method utilizes enzymes, such as rutinosidase, to selectively cleave the acetyl groups from the rutinose backbone. It is a highly specific and mild method, often preferred when other sensitive functional groups are present in the molecule.
Q2: How can I monitor the progress of the deacetylation reaction?
A2: The progress of the deacetylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material, this compound, is significantly less polar than the fully deacetylated product, rutinose. Therefore, a noticeable change in the Retention factor (Rf) value will be observed. It is recommended to use a mobile phase that provides good separation between the starting material, partially deacetylated intermediates, and the final product. A common solvent system for analyzing sugars is a mixture of ethyl acetate, acetic acid, and water.
Q3: What are the expected yields for the deacetylation of this compound?
A3: The expected yields can vary depending on the chosen method and optimization of reaction conditions.
-
Zemplén Deacetylation: For similar disaccharides, yields in the range of 59-81% have been reported.[1] With careful control of the reaction, quantitative yields are often achievable.[2]
-
Enzymatic Hydrolysis: Enzymatic methods can also provide high conversion rates, with reports of up to 90% conversion of a related rutinoside after 3.5 hours.[3] Recovery of pure rutinose after purification can be around 84%.[3]
Q4: How do I purify the final product, Rutinose?
A4: Purification strategies depend on the deacetylation method used.
-
Following Zemplén Deacetylation: After neutralizing the reaction mixture with an acidic resin, the crude product is typically purified by silica (B1680970) gel column chromatography.
-
Following Enzymatic Hydrolysis: The purification process often involves an initial liquid-liquid extraction to remove the aglycone (if starting from a rutinoside like hesperidin), followed by treatment with activated carbon to remove residual proteins and color impurities.[3] The final product can then be obtained by crystallization or lyophilization.[4]
Troubleshooting Guides
Zemplén Deacetylation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient catalyst (sodium methoxide).2. Short reaction time.3. Low reaction temperature. | 1. Add a small additional amount of sodium methoxide solution and continue monitoring by TLC.2. Allow the reaction to stir for a longer period at room temperature.3. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40 °C) can be considered, but monitor for potential side reactions. |
| Formation of Side Products (streaking on TLC) | 1. Presence of water in the methanol, leading to hydrolysis and formation of sodium acetate.2. Degradation of the sugar under strongly basic conditions. | 1. While some sources suggest anhydrous methanol is not strictly necessary, using dry methanol is good practice to minimize side reactions.[5]2. Ensure the amount of sodium methoxide is catalytic. Neutralize the reaction promptly once the starting material is consumed. |
| Difficulty in Purifying the Product | 1. Residual inorganic salts (e.g., sodium acetate).2. Co-elution of partially deacetylated intermediates. | 1. Thoroughly neutralize the reaction mixture with an acidic ion-exchange resin until the pH is neutral before workup.2. Optimize the column chromatography conditions (e.g., solvent gradient) to improve separation. |
Enzymatic Hydrolysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate | 1. Insufficient enzyme activity.2. Suboptimal pH or temperature.3. Product inhibition. | 1. Increase the enzyme loading.2. Ensure the reaction buffer is at the optimal pH and the temperature is maintained at the recommended level for the specific enzyme.3. While some enzymes are not significantly inhibited by rutinose,[4] if inhibition is suspected, consider a fed-batch approach or removal of the product as it is formed. |
| Degradation of Rutinose | Presence of contaminating enzymes (e.g., α-L-rhamnosidase) in a crude enzyme preparation.[2] | Use a purified rutinosidase or an enzyme preparation with minimal contaminating activities. |
| Difficulty in Isolating Pure Rutinose | Incomplete removal of enzyme and other proteins from the reaction mixture. | After the reaction, heat-denature the enzyme, centrifuge to remove the precipitate, and treat the supernatant with activated carbon to adsorb remaining proteins and colored impurities.[4] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)
-
Acidic ion-exchange resin (e.g., Amberlite IR120 H+)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Ethyl Acetate: Acetic Acid: Water, 3:1:1 v/v/v)
-
Staining solution for TLC (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH becomes neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude rutinose by silica gel column chromatography.
Protocol 2: Enzymatic Hydrolysis of a Rutinoside to Produce Rutinose
This protocol is adapted from the hydrolysis of rutin, which yields quercetin (B1663063) and rutinose.[2]
Materials:
-
Rutinoside (e.g., Hesperidin or Rutin)
-
Rutinosidase enzyme preparation
-
Appropriate buffer solution (e.g., 0.2 M glycine (B1666218) buffer, pH adjusted as per enzyme optimum)[2]
-
Activated carbon
-
Celite
-
Calcium hydroxide
Procedure:
-
Suspend the rutinoside substrate in the buffered enzyme solution.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) with shaking.[2]
-
Monitor the reaction for the disappearance of the starting material and the formation of rutinose.
-
Once the reaction is complete, stop the reaction by heating the mixture (e.g., 99 °C for 5 minutes) to denature the enzyme.[4]
-
Centrifuge or filter the mixture to remove the precipitated aglycone and denatured enzyme.
-
To the filtrate, add activated carbon, calcium hydroxide, and Celite (e.g., 0.5 g/L each) and boil for a short period to remove protein and color impurities.[4]
-
Filter the hot solution and concentrate the filtrate under reduced pressure.
-
The pure rutinose can be obtained by crystallization or lyophilization of the concentrated solution.[4]
Visualizations
Caption: Zemplén Deacetylation Workflow.
Caption: Troubleshooting Logic for Zemplén Deacetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Strategies to prevent the degradation of Rutinose heptaacetate during storage
This technical support center provides guidance on the best practices for storing and handling Rutinose heptaacetate to prevent its degradation. It includes a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | - Exposure to light (photodegradation)- Exposure to moisture leading to hydrolysis- Elevated storage temperatures | - Store the compound in a light-resistant container (amber vial).- Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.- Store at the recommended temperature (see Storage Conditions table).- If degradation is suspected, verify the purity using an appropriate analytical method (e.g., HPLC, TLC). |
| Decreased solubility in organic solvents | - Hydrolysis of the acetate (B1210297) groups, leading to the formation of more polar and less soluble rutinose. | - Confirm the identity and purity of the solvent.- If hydrolysis is suspected, analyze the material for the presence of partially or fully deacetylated forms.- Consider using a more polar solvent system for dissolution, but be aware this may indicate degradation. |
| Appearance of new peaks or changes in peak ratios in chromatographic analysis (e.g., HPLC, GC) | - Chemical degradation of this compound into one or more degradation products. | - Identify the degradation products if possible using techniques like mass spectrometry.- Review storage conditions and handling procedures to identify the source of degradation.- Re-qualify the material to ensure it meets the requirements for its intended use. |
| Inconsistent experimental results | - Use of partially degraded this compound.- Incompatibility with other reagents or solvents in the experimental setup. | - Always use a fresh, properly stored batch of this compound for critical experiments.- Run a control experiment to test the stability of this compound under your specific experimental conditions.- Check for potential incompatibilities with other chemicals used in your protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container at a controlled room temperature, ideally between 20°C and 25°C. To minimize hydrolysis, it is crucial to protect the compound from moisture by storing it in a desiccator or a dry, inert atmosphere.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis. The seven acetate ester groups are susceptible to cleavage, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions. This hydrolysis leads to the formation of partially deacetylated intermediates and ultimately rutinose.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected through several methods:
-
Visual Inspection: A change in color from white or off-white to yellowish or brownish, or a change in the physical state like clumping, can indicate degradation.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess the purity of the sample. The appearance of new peaks or spots, or a decrease in the area of the main peak, suggests the presence of degradation products.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect changes in the chemical structure, such as the loss of acetyl groups.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) for a short duration. It is advisable to prepare fresh solutions for each experiment.
Q5: What should I do if I suspect my this compound has been exposed to high humidity?
A5: If you suspect exposure to high humidity, you should first visually inspect the material for any changes. Subsequently, it is highly recommended to re-analyze the sample for purity using a suitable analytical technique like HPLC to quantify the extent of potential degradation before using it in any experiment.
Data Presentation
The following table summarizes the potential impact of various storage conditions on the stability of this compound. This data is based on general principles of acetylated glycoside stability and should be used as a guideline. Actual degradation rates should be determined experimentally.
| Parameter | Condition | Time | Expected Degradation (%) | Primary Degradation Product(s) |
| Temperature | 40°C | 30 days | < 2% | Partially deacetylated rutinose derivatives |
| 60°C | 30 days | 5 - 10% | Partially and fully deacetylated rutinose | |
| Humidity | 75% RH at 25°C | 30 days | 3 - 8% | Partially deacetylated rutinose derivatives |
| 90% RH at 25°C | 30 days | 10 - 20% | Partially and fully deacetylated rutinose | |
| pH (in aqueous solution) | pH 4.0 | 24 hours | < 1% | Partially deacetylated rutinose derivatives |
| pH 7.0 | 24 hours | < 0.5% | Partially deacetylated rutinose derivatives | |
| pH 9.0 | 24 hours | 5 - 15% | Partially and fully deacetylated rutinose | |
| Light | UV light (254 nm) | 24 hours | < 1% | Photodegradation products (minor) |
| Visible light | 30 days | < 0.5% | Negligible |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV (254 nm) and visible light in a photostability chamber.
-
Analyze the samples by HPLC at specified time points.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
-
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Encapsulation of Rutinose Heptaacetate in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency of Rutinose heptaacetate in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it encapsulated in nanoparticles?
Rutinose hettaacetate is a derivative of rutin (B1680289), a naturally occurring flavonoid. Its acetylated structure can enhance its stability and facilitate its formulation in drug delivery systems.[1] Encapsulation in nanoparticles is a strategy to improve the bioavailability, control the release, and enhance the therapeutic efficacy of compounds like Rutinose hettaacetate.[2][3] Nanoparticle-based delivery systems can protect the encapsulated drug from degradation and facilitate its transport to target sites within the body.[4]
Q2: Which nanoparticle formulation methods are suitable for a hydrophobic compound like Rutinose hettaacetate?
For hydrophobic compounds such as this compound, methods like nanoprecipitation and emulsion-based solvent evaporation are commonly employed.[4]
-
Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring. The rapid diffusion of the solvent leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.[5][6] This method is known for its simplicity and speed.[5]
-
Emulsion-Solvent Evaporation: In this method, the polymer and drug are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (o/w) emulsion. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.[7][8]
Q3: What are the key factors influencing the encapsulation efficiency of this compound?
Several factors can significantly impact the encapsulation efficiency (EE%) of hydrophobic drugs like this compound:
-
Physicochemical Properties of the Drug: The solubility of Rutinose hettaacetate in the chosen organic solvent and its interaction with the polymer matrix are crucial.[8]
-
Polymer Characteristics: The type of polymer (e.g., PLGA, PCL), its molecular weight, and concentration affect drug loading and release characteristics.[9][10]
-
Formulation Parameters: The drug-to-polymer ratio, the type and concentration of surfactant, and the ratio of the organic to the aqueous phase are critical parameters that need optimization.[9][11][12]
-
Process Parameters: Stirring speed, sonication power and time, and the rate of solvent evaporation can all influence nanoparticle size and encapsulation efficiency.[11][13]
Q4: How can I determine the encapsulation efficiency of this compound in my nanoparticle formulation?
Encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of encapsulated drug is then quantified. A common approach involves the following steps:
-
Separation: The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles.[14]
-
Quantification of Free Drug: The concentration of this compound in the supernatant is measured, usually by High-Performance Liquid Chromatography (HPLC) with a UV detector.[15][16]
-
Calculation: The encapsulation efficiency is calculated using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (<50%)
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent. | - Select a different organic solvent in which both the drug and the polymer are highly soluble (e.g., acetone, dichloromethane, ethyl acetate).[8] - Consider using a co-solvent system to improve solubility. |
| Drug precipitation before or during nanoparticle formation. | - Optimize the drug-to-polymer ratio; a very high ratio can lead to drug saturation and precipitation. - Increase the stirring speed or sonication power to ensure rapid and uniform mixing.[10] |
| Incompatible polymer. | - Screen different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL with different molecular weights) to find one with better affinity for this compound. |
| Suboptimal surfactant concentration. | - Vary the concentration of the surfactant. Too little surfactant may not adequately stabilize the emulsion, while too much can lead to drug partitioning into the aqueous phase.[10] |
| Rapid drug leakage into the aqueous phase. | - For the nanoprecipitation method, decrease the polarity of the aqueous phase by adding a small amount of a water-miscible organic solvent. - In the solvent evaporation method, ensure the organic solvent is not too miscible with water to prevent rapid drug diffusion. |
Issue 2: Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3)
| Potential Cause | Troubleshooting Steps |
| Polymer aggregation. | - Increase the surfactant concentration to provide better steric or electrostatic stabilization.[10] - Optimize the stirring speed or sonication energy to break up aggregates.[10] |
| High polymer concentration. | - Decrease the concentration of the polymer in the organic phase. Higher concentrations lead to increased viscosity and larger particle sizes.[9][10] |
| Slow solvent diffusion or evaporation. | - In nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. - In solvent evaporation, increase the stirring speed or apply a vacuum to facilitate faster solvent removal. |
| Ostwald Ripening. | - Use a combination of steric and electrostatic stabilizers. - Optimize the formulation to achieve a narrow initial size distribution. |
Issue 3: Inconsistent Batch-to-Batch Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variability in manual mixing. | - Use automated systems like syringe pumps for controlled addition of the organic phase in nanoprecipitation. - Ensure consistent sonication time, power, and probe depth.[14] |
| Fluctuations in temperature. | - Perform the encapsulation process in a temperature-controlled environment, such as an ice bath during sonication, to dissipate heat.[14] |
| Inconsistent solvent evaporation rate. | - Use a rotary evaporator for controlled and reproducible solvent removal. |
| Impurity or degradation of materials. | - Use high-purity solvents, polymers, and drugs. - Store materials under appropriate conditions to prevent degradation. |
Data Presentation
Disclaimer: The following data is based on studies involving Rutin , a structurally related flavonoid, as a proxy for this compound. These values should be considered as a starting point for optimization.
Table 1: Influence of Formulation Parameters on Rutin-Loaded Nanoparticles
| Formulation Method | Polymer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Solvent Evaporation | Chitosan | 1:1 | 80.71 | < 0.2 | 83.6 | [2][3] |
| Antisolvent Precipitation | Zein-CMS | 1:10 | 196.47 | 0.13 | 73.5 | [17] |
| Nanoprecipitation | Hyaluronic Acid-based | - | ~209 | - | - | |
| Solvent Emulsification/Diffusion | Phospholipon 80H® | 1:20 (5% w/w) | ~50-60 | < 0.2 | > 90 | [18] |
Experimental Protocols
Protocol 1: Nanoparticle Preparation by Emulsion-Solvent Evaporation
This protocol is a general guideline for encapsulating a hydrophobic drug like this compound in PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and Rutinose hettaacetate (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a specific concentration of PVA (e.g., 1% w/v) in deionized water (e.g., 20 mL).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication.
-
Emulsify for a set duration (e.g., 2-5 minutes) in an ice bath to form an oil-in-water emulsion.[14]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to separate the nanoparticles from the supernatant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be resuspended in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dried.
-
Protocol 2: Quantification of Encapsulation Efficiency by HPLC
This protocol provides a general method for quantifying Rutinose hettaacetate.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or acetic acid
-
Methanol (HPLC grade)
-
Rutinose hettaacetate standard
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Rutinose hettaacetate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
-
HPLC Method Development (Example):
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Take the supernatant collected during the nanoparticle purification step.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of Rutinose hettaacetate in the supernatant using the calibration curve.
-
Calculate the total amount of free drug in the initial aqueous phase volume.
-
Calculate the Encapsulation Efficiency (%) as described in the FAQ section.
-
Visualizations
Caption: Workflow for Nanoparticle Synthesis by Solvent Evaporation.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. Nanoprecipitation technique for the encapsulation of agrochemical active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalajrimps.com [journalajrimps.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 8. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Process and Formulation Parameters on the Fabrication of Efavirenz Nanosuspension to Improve Drug Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientists.uz [scientists.uz]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Consistent Rutinose Heptaacetate Batch Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Rutinose heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the peracetylation of Rutinose using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst and solvent.[1][2][3] This reaction involves the esterification of all seven hydroxyl groups on the Rutinose molecule.
Q2: What are the critical parameters to control for a consistent reaction?
A2: For consistent batch production, it is crucial to control the purity of the starting Rutinose, the absence of water in the reaction (anhydrous conditions), the molar ratio of acetic anhydride to Rutinose, the reaction temperature, and the reaction time.[3]
Q3: My reaction appears to be incomplete, with multiple spots on the TLC plate. What could be the cause?
A3: Incomplete reactions are often due to insufficient acetic anhydride, the presence of moisture which consumes the anhydride, or a reaction time that is too short.[3] Steric hindrance at certain hydroxyl groups can also slow down the reaction. Additionally, using an insufficient amount of catalyst can lead to an inefficient reaction.
Q4: After the reaction, I have difficulty removing the pyridine. What is the best way to remove it completely?
A4: Pyridine is a high-boiling point solvent and can be challenging to remove. A common and effective method is to co-evaporate the reaction mixture with toluene (B28343) under reduced pressure.[3] This process can be repeated several times to ensure all traces of pyridine are removed.
Q5: The final product is a mix of α and β anomers. How can I control the anomeric selectivity?
A5: The peracetylation of sugars often results in a mixture of anomers.[2] The ratio can be influenced by the reaction conditions. For some sugars, specific catalysts or reaction conditions can favor one anomer over the other. If a single anomer is required, purification by column chromatography or fractional crystallization is typically necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during workup or purification. | 1. Ensure an excess of acetic anhydride is used.[3] Monitor the reaction by TLC until the starting material is fully consumed. 2. Avoid excessive heating. Perform the reaction at room temperature or 0 °C. 3. Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous workup to prevent deacetylation. |
| Product Discoloration (Dark/Brown) | 1. Charring of the sugar due to overly harsh reaction conditions (e.g., high temperature). 2. Impurities in the starting materials. | 1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Use high-purity Rutinose, freshly distilled acetic anhydride, and anhydrous pyridine. |
| Inconsistent Batch-to-Batch Results | 1. Variability in the quality of starting materials. 2. Lack of precise control over reaction parameters (temperature, time, stoichiometry). 3. Presence of moisture in different batches. | 1. Use starting materials from the same lot or ensure consistent purity analysis for each new lot. 2. Strictly adhere to a standardized protocol with defined parameters. 3. Ensure all glassware is oven-dried and reagents are anhydrous for every batch. |
| Difficulty in Product Purification | 1. Formation of closely related byproducts. 2. Presence of residual pyridine or acetic acid. | 1. Optimize the chromatographic separation by testing different solvent systems for column chromatography. 2. Ensure complete removal of pyridine by co-evaporation with toluene.[3] Wash the organic extract thoroughly with saturated aqueous sodium bicarbonate to remove acetic acid.[1] |
Experimental Protocols
Protocol 1: Peracetylation of Rutinose
This protocol describes the synthesis of this compound from Rutinose using acetic anhydride and pyridine.
Materials:
-
Rutinose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Toluene
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve Rutinose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Rutinose) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (at least 7.0 equivalents, typically a slight excess for each hydroxyl group, e.g., 1.5-2.0 equivalents per hydroxyl group) to the solution with stirring.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3 times) to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography or crystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Rutinose Peracetylation
| Parameter | Value |
| Reactant Ratio (Rutinose:Acetic Anhydride) | 1 : 10-14 equivalents |
| Solvent | Anhydrous Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield (after purification) | 85-95% |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | White to light yellow crystalline powder[4] |
| Molecular Formula | C₂₆H₃₆O₁₇[4] |
| Molecular Weight | 620.56 g/mol [4] |
| Melting Point | 166-170 °C[4] |
| Purity (by GC) | ≥ 98%[4] |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for inconsistent batch production of this compound.
References
Validation & Comparative
Acetylated Glycosides in the Spotlight: A Comparative Guide to Bioavailability Enhancement
Rutinose heptaacetate and its acetylated counterparts are emerging as promising candidates for improving the therapeutic efficacy of naturally derived glycosides. By chemically modifying these compounds through acetylation, researchers are aiming to overcome a significant hurdle in drug development: poor bioavailability.
Natural glycosides, a diverse group of compounds found in plants, have long been recognized for their potential health benefits. However, their clinical application is often limited by their low absorption and rapid metabolism in the body. Acetylation, the process of introducing acetyl groups into a molecule, is a chemical strategy employed to enhance the lipophilicity of these glycosides. This increased fat-solubility can lead to improved absorption across the intestinal wall and ultimately, greater bioavailability. This guide provides a comparative analysis of this compound and other acetylated glycosides, supported by available experimental data, to assist researchers and drug development professionals in this evolving field.
Enhancing Bioavailability: A Look at the Numbers
While specific pharmacokinetic data for this compound remains limited in publicly available literature, studies on other acetylated glycosides demonstrate a clear trend of improved bioavailability compared to their parent compounds. The following table summarizes key pharmacokinetic parameters from preclinical studies, offering a comparative perspective.
| Compound | Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Parent Compound) |
| Puerarin | Rat | 50 mg/kg | - | - | 2245.7 ± 312.5 | - |
| Acetylpuerarin | Rat | 50 mg/kg | - | - | 6175.66 ± 350.31 | 2.75 |
| 5-Demethyltangeretin | Mouse | 50 mg/kg | 180 ± 40 | 2 | 870 ± 150 | - |
| 5-Acetylated Tangeretin | Mouse | 50 mg/kg | 420 ± 80 | 1 | 2150 ± 320 | 2.47 |
| Rutin (B1680289) | Rat | 328 µmol/kg | Not detected | - | Not detected | - |
| Hexaacetylated Rutin | - | - | Data not available | Data not available | Data not available | Solubility and dissolution improved ~2-fold in vitro |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note: Data for different compounds are from separate studies and may not be directly comparable due to differing experimental conditions.
The Science Behind Enhanced Absorption: Experimental Insights
The improved bioavailability of acetylated glycosides is attributed to their increased lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells.
Experimental Protocols: A Blueprint for Assessment
The evaluation of acetylated glycoside bioavailability typically involves preclinical pharmacokinetic studies in animal models, most commonly rats or mice. A generalized experimental workflow is outlined below.
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats are frequently used.
-
Acclimation: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.
2. Drug Administration:
-
Route: Oral gavage is the standard method for ensuring precise dosage.
-
Formulation: The test compound (acetylated glycoside or parent compound) is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dosage: Doses are calculated based on the body weight of the animal.
3. Blood Sampling:
-
Method: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Site: Blood is often drawn from the jugular vein via a surgically implanted cannula or from the tail vein.
-
Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for quantifying the concentration of the compound and its metabolites in plasma.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove interfering substances before injection into the HPLC system.
5. Pharmacokinetic Analysis:
-
Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Visualizing the Path to Absorption
The journey of a glycoside from the intestinal lumen into the bloodstream is a complex process involving various transport mechanisms. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and the key signaling pathways involved in flavonoid glycoside absorption.
Conclusion
The acetylation of glycosides represents a viable and promising strategy for enhancing their oral bioavailability. As demonstrated by studies on acetylpuerarin and 5-acetylated tangeretin, this chemical modification can significantly increase the systemic exposure of the parent compound. While direct comparative data for this compound is still needed, the improved physicochemical properties of hexaacetylated rutin suggest a similar potential for enhanced bioavailability. Further research, including comprehensive pharmacokinetic studies on various acetylated glycosides, will be crucial for fully elucidating their therapeutic potential and paving the way for their clinical application. The detailed experimental protocols and an understanding of the underlying absorption mechanisms provided in this guide offer a foundational framework for researchers to advance this important area of drug development.
In vitro validation of Rutinose heptaacetate's bioactivity and efficacy
A note on "Rutinose heptaacetate": Comprehensive searches for "this compound" did not yield specific data on its in vitro bioactivity. Rutinose is the disaccharide component of Rutin (Quercetin-3-O-rutinoside). It is plausible that the intended compound of interest is a derivative of Rutin. This guide will therefore focus on the well-documented in vitro bioactivity of Rutin and its primary aglycone, Quercetin, as a comparative framework. These compounds are extensively studied for their antioxidant and anti-inflammatory properties.
Comparative Efficacy: Antioxidant and Anti-inflammatory Activities
The following tables summarize the in vitro antioxidant and anti-inflammatory efficacy of Rutin and Quercetin. Lower IC50 values indicate greater potency.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| Rutin | DPPH Radical Scavenging | 9.17 | [1] |
| ABTS Radical Scavenging | >100 | [2] | |
| Quercetin | DPPH Radical Scavenging | 9.64 | [1] |
| ABTS Radical Scavenging | 1.17 | [2] | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 8.91 | [1] |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Bioactivity Marker | Concentration | % Inhibition | Source |
| Rutin | Nitric Oxide (NO) Production | High concentrations | Significant downregulation | [3][4] |
| TNF-α Production | 10 µM | ~28.25% (as part of a blend) | [5] | |
| IL-6 Production | 10 µM | ~32.25% (as part of a blend) | [5] | |
| Quercetin | Nitric Oxide (NO) Production | High concentrations | Significant downregulation | [3] |
| TNF-α Production | Not specified | Downregulated | [3] | |
| IL-6 Production | Not specified | Downregulated | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is proportional to the antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (Rutin, Quercetin) and a positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.[6]
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the 0.1 mM DPPH working solution to each well. A blank well should contain the solvent and the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100[7][8]
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Methanol or ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[11][12]
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent.[13]
-
Reaction Mixture: In a 96-well plate, add a small volume (e.g., 20 µL) of each sample dilution to separate wells. Then, add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.[11][13]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100[13]
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14][15]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[16]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.[15][16]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.[17]
-
Griess Reaction:
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[18][19]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
TNF-α and IL-6 Production Assay in RAW 264.7 Macrophages
This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated macrophages. The cytokine concentrations in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with supplements
-
LPS from E. coli
-
Test compounds
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay (Steps 1-3). Seed RAW 264.7 cells, pre-treat with test compounds, and then stimulate with LPS for 24 hours.[20]
-
Sample Collection: Collect the cell culture supernatant.[20]
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.[21][22]
-
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated with known concentrations of the recombinant cytokines. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for in vitro bioactivity testing.
Caption: General experimental workflow for in vitro bioactivity validation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. inabj.org [inabj.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 17. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells | MDPI [mdpi.com]
Comparative bioavailability studies of Rutinose heptaacetate formulations
To the researchers, scientists, and drug development professionals,
This guide aims to provide a comparative analysis of the bioavailability of different Rutinose heptaacetate formulations. This compound, a derivative of the flavonoid rutin (B1680289), is recognized for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a person of interest in drug formulation and delivery systems.[1] Its acetylated structure contributes to improved stability and the potential for sustained release of therapeutic agents.[1]
Comparative Bioavailability Analysis
The available research focuses more on the application of this compound as a component in drug delivery systems for other compounds or on the bioavailability of related flavonoids like rutin and quercetin.[2][3] For instance, studies on rutin have explored formulations such as nanoemulsions to improve its delivery.[4]
Given the absence of direct comparative experimental data for this compound formulations, a quantitative comparison of key bioavailability parameters such as Cmax, Tmax, and AUC is not possible at this time.
Standard Experimental Protocol for a Comparative Bioavailability Study
For researchers planning to conduct such a study, a standard experimental protocol would typically be followed. The workflow for a typical crossover design bioavailability study is outlined below. This design is often used in bioequivalence studies to compare a test formulation to a reference formulation.[5]
Detailed Experimental Steps:
-
Subject Recruitment and Screening: A cohort of healthy volunteers is recruited for the study. They undergo a thorough screening process, including medical history, physical examination, and laboratory tests, to ensure they meet the predefined inclusion and exclusion criteria. All participants provide informed consent before enrollment.
-
Study Design and Randomization: A randomized, crossover design is typically employed.[5] This means each subject serves as their own control. The subjects are randomly assigned to one of two groups. In the first period, one group receives the test formulation of this compound, and the other group receives the reference formulation.
-
Dosing and Blood Sampling (Period 1): After an overnight fast, a single dose of the assigned formulation is administered. Blood samples are collected at predetermined time points over a specified duration to characterize the drug's absorption, distribution, metabolism, and excretion.
-
Washout Period: Following the first treatment period, there is a "washout" period, which is a sufficient length of time to ensure the complete elimination of the drug from the body.[5]
-
Crossover and Blood Sampling (Period 2): After the washout period, the subjects "cross over" to the alternate formulation. The group that initially received the test formulation now receives the reference formulation, and vice versa. The same blood sampling schedule is followed.
-
Bioanalytical Method: The concentration of this compound and its relevant metabolites in the collected plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[5]
-
Pharmacokinetic and Statistical Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
Statistical methods are then used to compare these parameters between the test and reference formulations.[6] Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the predetermined range of 80-125%.[5]
-
Future Research Directions
The development of novel formulations of this compound, such as nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems, warrants investigation through comparative bioavailability studies. Such research would provide valuable data for optimizing the delivery and therapeutic potential of this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on the bioequivalence of two formulations of pravastatin. Data from a crossover, randomised, open-label bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Rutinose Heptaacetate vs. PLGA Nanoparticles in Drug Delivery
A detailed guide for researchers and drug development professionals on the performance and characteristics of Rutinose Heptaacetate and PLGA nanoparticles, supported by available experimental data.
The landscape of drug delivery is continually evolving, with a constant search for novel excipients and platforms that can enhance the therapeutic efficacy and safety of pharmaceutical agents. Among the myriad of options, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have emerged as a extensively researched and FDA-approved platform for controlled drug release.[1][2] In contrast, this compound, a derivative of the natural flavonoid rutin, is a newer entrant with purported benefits in improving drug solubility and bioavailability.[1] This guide provides a comprehensive head-to-head comparison of these two platforms, focusing on their physicochemical properties, drug loading and release capabilities, biocompatibility, and therapeutic efficacy, drawing upon available experimental data.
Physicochemical Properties: A Tale of Two Materials
The fundamental characteristics of a drug delivery vehicle dictate its interaction with biological systems and its performance. PLGA nanoparticles are well-characterized synthetic polymers, while this compound is a semi-synthetic small molecule.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | PLGA Nanoparticles |
| Composition | Acetylated derivative of Rutinose (a disaccharide) | Co-polymer of lactic acid and glycolic acid[2] |
| Molecular Weight | 620.56 g/mol [1] | Variable, typically ranging from 10,000 to 200,000 Da[2] |
| Appearance | White to light yellow crystalline powder[1] | Typically a white, amorphous powder |
| Solubility | Enhances solubility of active pharmaceutical ingredients[1] | Soluble in a wide range of common organic solvents[2] |
| Particle Size | Not applicable (small molecule) | Tunable, typically in the range of 100-300 nm[3][4] |
| Zeta Potential | Not applicable | Typically negative, but can be modified[4] |
Drug Loading and Release Kinetics: The Core of Delivery
The ability to efficiently encapsulate a therapeutic agent and release it in a controlled manner is paramount for any drug delivery system. While extensive data exists for PLGA nanoparticles, the information for this compound in this domain is largely theoretical.
PLGA nanoparticles, on the other hand, have been the subject of numerous studies detailing their drug loading and release characteristics for a wide array of therapeutic agents.
Table 2: Drug Loading and Release Characteristics of PLGA Nanoparticles
| Parameter | Typical Values and Observations |
| Drug Loading Capacity | Varies depending on the drug and formulation method, with values up to 16.98% reported for capecitabine (B1668275).[5] |
| Encapsulation Efficiency | Generally high, often exceeding 70-80%. For example, 88.4% for capecitabine[5] and over 75% for emtricitabine (B123318).[6] |
| Release Kinetics | Typically biphasic: an initial burst release followed by a sustained release phase over days to weeks.[5][7] The release mechanism is often a combination of diffusion and polymer degradation and can be modulated by altering the PLGA composition and molecular weight.[7] Drug release can follow zero-order kinetics.[5] |
Experimental Protocols: A Guide to Characterization
To facilitate reproducible research, detailed experimental protocols for the characterization of these drug delivery systems are essential.
Preparation of PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This is one of the most common methods for preparing PLGA nanoparticles.[2]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for long-term storage.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determined using dynamic light scattering (DLS).
-
Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: Nanoparticles are suspended in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified. Dialysis methods are frequently employed to separate the released drug from the nanoparticles.[8]
Biocompatibility and Cytotoxicity: Ensuring Safety
The safety of any drug delivery platform is a critical consideration. PLGA is well-known for its biocompatibility and biodegradability, breaking down into lactic acid and glycolic acid, which are natural metabolites in the human body.[1]
Systematic reviews of targeted PLGA nanoparticles have shown that their cytotoxicity is influenced by factors such as particle size and surface charge.[3][4] Generally, PLGA nanoparticles exhibit good biocompatibility, with higher cytotoxicity observed for smaller and positively charged particles.[4][9]
Information on the cytotoxicity of this compound is scarce. As a derivative of rutin, which is generally considered safe, it is anticipated to have a favorable safety profile.[10] However, dedicated cytotoxicity studies, especially in the context of a drug delivery formulation, are needed for a conclusive assessment.
Table 3: Cytotoxicity Data for PLGA Nanoparticles
| Cell Line | Drug | IC50 of Drug-Loaded PLGA NPs (µg/mL) | Reference |
| MCF-7 | Doxorubicin | 0.636 (24h), 0.214 (48h) | [9] |
| PC3 | 9-NC | 2.9 | [11] |
| MCF-7 | 9-NC | 4.5 | [11] |
Therapeutic Efficacy and In Vivo Performance
The ultimate measure of a drug delivery system's success is its ability to improve therapeutic outcomes in vivo.
This compound: While described as enhancing drug efficacy, specific in vivo studies demonstrating this effect in a formulated system are lacking in the available literature. Its proposed mechanism of improving bioavailability would need to be validated through pharmacokinetic studies.
PLGA Nanoparticles: Numerous in vivo studies have demonstrated the ability of PLGA nanoparticles to improve drug efficacy and alter biodistribution. For instance, after oral administration, PLGA nanoparticles have been shown to significantly enhance the bioavailability of drugs like emtricitabine.[6] In vivo biodistribution studies have shown that PLGA nanoparticles can accumulate in various organs, including the liver, kidney, and brain, with surface modifications being a key strategy to alter their distribution.[12][13][14] For example, after intranasal administration, plain PLGA nanoparticles have shown significant brain accumulation.[13][14]
Table 4: In Vivo Biodistribution of PLGA Nanoparticles
| Administration Route | Key Findings | Reference |
| Oral | 40.04% localized in the liver, 25.97% in the kidney, and 12.86% in the brain after 7 days. | [12] |
| Oral | Significant enhancement in the rate and extent of bioavailability of emtricitabine. | [6] |
| Intranasal | 25% of plain nanoparticles reached the brain after 30 minutes. | [13][14] |
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of PLGA nanoparticles.
Caption: Biphasic drug release mechanism from PLGA nanoparticles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and in vivo biodistribution of optimized PLGA nanoparticulate drug delivery system for controlled release of emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine learning integrated with in vitro experiments for study of drug release from PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. In vivo biodistribution of venlafaxine-PLGA nanoparticles for brain delivery: plain vs. functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicity Profile of Rutinose Heptaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety and toxicity profile of Rutinose heptaacetate. Due to the limited direct toxicological data on this compound, this guide establishes an inferred safety profile by examining its parent compound, rutin (B1680289), its aglycone, quercetin (B1663063), and the general effects of acetylation on flavonoids. For comparative purposes, other well-studied flavonoids, namely hesperidin (B1673128) and naringenin, are included. Additionally, functional alternatives to this compound in its role as a solubility and bioavailability enhancer are discussed.
Executive Summary
This compound, an acetylated derivative of the flavonoid glycoside rutin, is utilized in pharmaceutical and nutraceutical applications to enhance the solubility and bioavailability of active ingredients. While direct safety data for this compound is scarce, the extensive toxicological data available for its parent compound, rutin, and its aglycone, quercetin, suggest a generally low toxicity profile. Acetylation is a common chemical modification that can influence the absorption, metabolism, and biological activity of flavonoids. This guide synthesizes the available evidence to provide a robust, inferred safety assessment of this compound and compares it with other relevant compounds.
Toxicological Data Comparison
The following tables summarize the available quantitative toxicological data for this compound's parent compound (rutin), its aglycone (quercetin), and comparable flavonoids (hesperidin and naringenin).
Table 1: Acute, Sub-chronic, and Chronic Toxicity Data
| Compound | Test | Species | Route | LD50 / NOAEL | Observations |
| Rutin | Acute | Mouse | IP | 1.51 g/kg (male), 1.49 g/kg (female)[1][2] | Classified as practically non-toxic.[1][2] |
| Sub-chronic (13-week) | Rat | Dietary | NOAEL: 539 mg/kg/day (male), 3227 mg/kg/day (female)[3] | Reduced body weight gain in males at the highest dose.[3] | |
| Chronic (52-week) | Rat | Dietary | NOAEL: 542.4 mg/kg/day (male), 674.0 mg/kg/day (female)[1] | Increased urinary calcium excretion and renal pelvis mineralization in males at the highest dose.[1] | |
| Hesperidin | Acute | Rat | Oral | LD50: 4837.5 mg/kg[2][4] | Low acute toxicity.[4] |
| Sub-chronic (13-week) | Rat | Oral | NOAEL: >1000 mg/kg[4] | No significant adverse effects observed.[4] | |
| Sub-chronic (28-day) | Rat | Oral | NOAEL: 2000 mg/kg/day[5] | No mortality or significant clinical signs of toxicity.[5] | |
| Naringenin | Acute | Rat | Oral | LD50: >2000 mg/kg[6] | Classified as a low-risk substance.[6] |
| Sub-chronic (13-week) | Rat | Oral | NOAEL: >1250 mg/kg/day[7] | No significant toxicological changes observed.[7] |
Table 2: Genotoxicity Data
| Compound | Assay | System | Metabolic Activation | Result |
| Rutin | Ames Test | S. typhimurium | With & Without | Negative |
| Comet Assay | Mouse bone marrow | In vivo | No significant damage at lower doses; some damage at very high doses.[8] | |
| Micronucleus Test | Mouse bone marrow | In vivo | Negative[8] | |
| Quercetin | Ames Test | S. typhimurium | With & Without | Positive (mutagenic activity increased with metabolic activation) |
| Comet Assay | HepG2 cells | In vitro | Genotoxic at concentrations >10.0 µg/mL[9] | |
| Hesperidin | Ames Test | S. typhimurium & E. coli | With & Without | Negative[10] |
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / Cytotoxic Concentration |
| Rutin | HepG2 | MTT | 52.7 µmol/L[11] |
| HepG2 | Trypan Blue | Cytotoxic at concentrations >50.0 µg/mL[9] | |
| Quercetin | HepG2 | Trypan Blue | Cytotoxic at concentrations >10.0 µg/mL[9] |
| VERO, MDCK | MTT | IC50 of 465.41 µM (VERO) and 219.44 µM (MDCK)[6] |
Inferred Safety Profile of this compound
Direct toxicological data for this compound is not publicly available. However, an inferred safety profile can be constructed based on the following points:
-
Low Toxicity of the Parent Compound: Rutin demonstrates a low order of acute toxicity and a high No-Observed-Adverse-Effect Level (NOAEL) in sub-chronic and chronic studies.[1][2][3]
-
Metabolism to Quercetin: It is anticipated that this compound, like other flavonoid glycosides, will be hydrolyzed in the gastrointestinal tract, releasing its aglycone, quercetin.[6][11][12] The safety profile of quercetin is therefore relevant.
-
Effects of Acetylation: Acetylation generally increases the lipophilicity of flavonoids, which can enhance their absorption and bioavailability.[13] This increased uptake could potentially alter the toxicological profile compared to the parent glycoside. However, studies on other acetylated flavonoids have not indicated a significant increase in toxicity.
-
Genotoxicity of Quercetin: Quercetin has shown mutagenic potential in the Ames test, particularly with metabolic activation. This suggests that high concentrations of the aglycone could pose a genotoxic risk. However, in vivo studies on rutin have largely been negative for genotoxicity, indicating that the glycoside form may be protective.[8]
-
Safety Data Sheets (SDS): The available SDS for this compound do not classify it as a hazardous substance, though they also note a lack of thorough toxicological investigation.[14]
Comparison with Alternatives
This compound is primarily used as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs.[15] Its alternatives can be categorized into other flavonoid-based enhancers and non-flavonoid excipients.
Flavonoid-Based Alternatives:
-
Hesperidin and Naringenin: These flavonoids also possess solubility-enhancing properties and have a well-documented low toxicity profile, as detailed in the tables above.[2][4][5][6][7] They are readily available from citrus sources.
-
Transglycosylated Flavonoids: Enzymatically modified flavonoids, such as α-glycosyl hesperidin, have shown significant potential in improving drug dissolution and bioavailability with no observed cytotoxicity to Caco-2 cells at relevant concentrations.[16]
Non-Flavonoid Excipients:
-
Cyclodextrins: These are widely used to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. However, high concentrations can sometimes lead to toxicity issues.[10]
-
Polymers: Various polymers, such as povidone, polyethylene (B3416737) glycol (PEG), and EUDRAGIT® polymers, are used in techniques like solid dispersion and hot-melt extrusion to enhance drug solubility.[17][18]
-
Lipid-Based Formulations: Liposomes and lipid nanoparticles (LNPs) can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[10]
The choice of a suitable alternative depends on the specific characteristics of the active pharmaceutical ingredient (API), the desired release profile, and the regulatory requirements.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Principle: This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity class based on the observed mortality.
-
Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral dose via gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used.
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.
-
-
Reference: OECD Guideline for the Testing of Chemicals, No. 423.[19][20][21][22]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test detects gene mutations (point mutations and frameshift mutations) by the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid.
-
Procedure:
-
Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.
-
-
Reference: OECD Guideline for the Testing of Chemicals, No. 471.[23][24][25][26]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
-
Procedure:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize.
-
Treatment: Cells are treated with various concentrations of the test substance for a defined period.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Endpoint: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolism of this compound is inferred from the known metabolic pathways of rutin and other flavonoid glycosides. It is expected to undergo deacetylation and hydrolysis in the gastrointestinal tract.
General Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 21stcenturypathology.com [21stcenturypathology.com]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Metabolic and pharmacological properties of rutin, a dietary quercetin glycoside, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. targetmol.com [targetmol.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Transglycosylated stevia and hesperidin as pharmaceutical excipients: dramatic improvement in drug dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. Oral drug delivery solutions to release the true value of your API - Evonik Industries [healthcare.evonik.com]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. scribd.com [scribd.com]
- 23. nib.si [nib.si]
- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 25. scantox.com [scantox.com]
- 26. gentronix.co.uk [gentronix.co.uk]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Rutinose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of Rutinose heptaacetate. The following sections detail the experimental protocols and performance data to assist in the selection and cross-validation of the most suitable analytical method for your research and quality control needs. While direct experimental data for this compound is not widely published, this guide leverages established methods for the closely related compound, rutin (B1680289), to provide a robust framework for method development and validation.
Data Presentation: A Comparative Analysis
The performance of HPLC and UV-Vis Spectrophotometry for the analysis of flavonoids like rutin, and by extension this compound, can be summarized by several key validation parameters. The following table provides a comparative overview of typical performance data for these two techniques.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999[1] | > 0.999 |
| Accuracy (% Recovery) | 99.85% - 101.37%[1] | 98.92% - 100.33%[2] |
| Precision (% RSD) | < 1.0%[1] | < 2%[3] |
| Limit of Detection (LOD) | 0.95 ng/mL[4] | 0.0012 µg/mL[3] |
| Limit of Quantification (LOQ) | 3.4 µg/mL[5] | 0.0376 µg/mL[3] |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis Spectrophotometry are provided below. These protocols are based on established methods for rutin and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 1.8 µm particle size).[5]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A common mobile phase for flavonoid analysis is a gradient mixture of acidified water (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile or methanol.[1] For a simpler isocratic method, a mixture of Methanol: Acetonitrile: Water (60:20:20) can be used.[6] The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system. Record the peak areas of the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
UV-Vis Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of this compound, although it may be less specific than HPLC.
Instrumentation:
-
Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol. Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For the related compound rutin, the λmax in methanol is approximately 257 nm.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations in a suitable range (e.g., 2-12 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for cross-validation of HPLC and UV-Vis methods.
References
- 1. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. HPLC/DAD Method for Determination of Flavonoids Rutin and Quercetin in Herbal Supplements - UGD Academic Repository [eprints.ugd.edu.mk]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Rutinose Heptaacetate Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutinose heptaacetate, a derivative of the flavonoid rutin (B1680289), presents a promising therapeutic candidate due to its enhanced solubility and stability.[1] This guide provides a comparative overview of potential in vivo delivery systems for this compound. While direct comparative studies on different delivery systems for rutinose hettaacetate are not yet available in peer-reviewed literature, this document synthesizes existing knowledge on flavonoid delivery and the properties of this compound to inform future research and development. We will explore potential delivery strategies, propose experimental workflows for their evaluation, and discuss the potential mechanisms of action.
Introduction to this compound
This compound is a synthetic derivative of rutin, a naturally occurring flavonoid glycoside. The acetylation of the rutinose moiety is intended to improve the pharmacokinetic profile of the parent compound, potentially enhancing its bioavailability and therapeutic efficacy.[1] Rutin itself has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] However, its clinical application is often limited by poor water solubility and low bioavailability.[3] this compound is designed to overcome these limitations, offering a more stable and soluble alternative for therapeutic development.[1]
Potential In Vivo Delivery Systems for this compound
Given the acetylated nature of this compound, which increases its lipophilicity, several delivery systems could be explored to optimize its in vivo performance. The selection of an appropriate delivery system would depend on the target therapeutic application, the desired release profile, and the route of administration.
Table 1: Potential Delivery Systems for this compound
| Delivery System | Rationale for Use with this compound | Potential Advantages | Potential Challenges |
| Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles) | The increased lipophilicity of this compound makes it a suitable candidate for encapsulation within lipid bilayers or matrices. | - Enhanced bioavailability- Controlled release- Potential for targeted delivery | - Physical and chemical stability- Scalability of production |
| Polymeric Nanoparticles (e.g., PLGA nanoparticles) | Biodegradable polymers can encapsulate this compound, providing sustained release and protection from degradation. | - Sustained drug release- Biocompatibility and biodegradability- Surface modification for targeting | - Potential for burst release- Organic solvent residues |
| Nanoemulsions | The improved solubility of this compound in organic phases makes it suitable for formulation into oil-in-water nanoemulsions. A study on rutin showed successful encapsulation in a nanoemulsion with a sustained release profile.[4] | - High drug-loading capacity- Improved oral bioavailability- Ease of large-scale production | - Thermodynamic instability (creaming, cracking)- Ostwald ripening |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. | - Enhanced oral bioavailability- Improved drug solubilization- Ease of formulation | - High surfactant concentrations may cause GI irritation- Potential for drug precipitation |
Proposed Experimental Workflow for In Vivo Efficacy Comparison
The following workflow is a proposed methodology for comparing the in vivo efficacy of different this compound delivery systems.
Caption: Proposed experimental workflow for comparing in vivo efficacy.
Detailed Experimental Protocols
Pharmacokinetic Study:
-
Animal Model: Sprague-Dawley rats (n=6 per group).
-
Administration: A single dose of this compound (e.g., 50 mg/kg) in different formulations administered orally or intravenously. A control group would receive the free compound.
-
Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Plasma concentrations of rutinose hettaacetate and its potential metabolites determined by a validated HPLC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) to be calculated using non-compartmental analysis.
Anti-Inflammatory Efficacy Study (LPS-Induced Acute Lung Injury Model):
-
Animal Model: C57BL/6 mice (n=8 per group).
-
Induction of Injury: Mice administered with lipopolysaccharide (LPS) via intratracheal instillation.
-
Treatment: Different formulations of this compound administered (e.g., intraperitoneally) one hour before LPS challenge.
-
Outcome Measures:
-
Bronchoalveolar lavage fluid (BALF) analysis for total and differential cell counts and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Lung tissue histology for assessment of inflammation and injury.
-
Measurement of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) in lung tissue.
-
-
Data Analysis: Statistical comparison between treatment groups and the LPS-only control group.
Potential Signaling Pathway Modulation
Rutin and its derivatives are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. It is hypothesized that this compound may act on similar pathways, such as the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound holds significant promise as a therapeutic agent, and the development of effective in vivo delivery systems is crucial for realizing its clinical potential. While direct comparative data is currently lacking, this guide provides a framework for future research. The proposed experimental workflow and exploration of potential mechanisms of action are intended to accelerate the investigation and optimization of this compound formulations. Future studies should focus on head-to-head comparisons of different delivery systems to identify the most promising candidates for specific therapeutic applications.
References
A Comparative Analysis of Rutinose Heptaacetate and Other Permeation Enhancers on Cell Membrane Interaction
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the oral bioavailability of poorly permeable drugs, the selection of an appropriate permeation enhancer is a critical decision. This guide provides a comparative analysis of Rutinose heptaacetate against two well-characterized enhancers: Sodium Caprate (a medium-chain fatty acid) and Salcaprozate Sodium (SNAC), an acylated amino acid derivative. Due to a lack of direct experimental data on this compound's specific interactions with cell membranes, this guide utilizes data from its parent compound, rutin (B1680289), and discusses the potential implications of its hepta-acetylation.
Mechanisms of Action: A Head-to-Head Comparison
The primary mechanisms by which permeation enhancers facilitate drug absorption across cellular barriers, such as the intestinal epithelium, involve the modulation of either the paracellular pathway (between cells) or the transcellular pathway (through cells).
This compound (Hypothesized Mechanism):
Direct experimental data on the specific membrane interaction of this compound is currently unavailable in the scientific literature. However, based on studies of its parent compound, rutin, and the known effects of acetylation, a likely mechanism can be proposed. Rutin has been shown to enhance intestinal barrier function by increasing the expression of tight junction proteins, which would suggest a strengthening of the paracellular barrier rather than its disruption for enhanced permeation[1][2][3].
Conversely, the acetylation of flavonoids is known to increase their lipophilicity[4][5][6]. This chemical modification would likely alter the interaction of the molecule with the cell membrane, favoring partitioning into the lipid bilayer. Increased lipophilicity could lead to an enhanced transcellular permeation of co-administered drugs by fluidizing the cell membrane. Therefore, this compound may exhibit a dual mechanism, though further experimental validation is required.
Sodium Caprate (C10):
Sodium Caprate, a medium-chain fatty acid, is a well-established permeation enhancer that primarily acts on the paracellular pathway. It has been demonstrated to transiently open the tight junctions between epithelial cells, leading to an increase in paracellular permeability[2]. This effect is associated with a reduction in Transepithelial Electrical Resistance (TEER), a key indicator of tight junction integrity. Additionally, Sodium Caprate can increase membrane fluidity, suggesting a potential for enhancing transcellular transport as well[2][7].
Salcaprozate Sodium (SNAC):
SNAC is a novel permeation enhancer with a primary mechanism centered on enhancing transcellular absorption. It forms non-covalent complexes with drug molecules, increasing their lipophilicity and facilitating their transport across the epithelial cells[8][9]. In the specific case of oral semaglutide, SNAC has also been shown to create a localized high-pH environment in the stomach, which protects the drug from enzymatic degradation[8]. While some studies suggest SNAC can fluidize the cell membrane, its effect on tight junctions and the paracellular pathway is considered minimal at therapeutic concentrations[7][9].
Quantitative Comparison of Permeation Enhancer Performance
The following table summarizes the quantitative effects of Rutin (as a proxy for this compound), Sodium Caprate, and SNAC on key parameters of cell membrane permeability, based on in vitro studies using Caco-2 cell monolayers.
| Parameter | Rutin | Sodium Caprate (C10) | Salcaprozate Sodium (SNAC) |
| Primary Mechanism | Tight Junction Enhancement (Paracellular) | Tight Junction Opening (Paracellular) & Membrane Fluidization (Transcellular) | Increased Lipophilicity & Transcellular Transport |
| Effect on TEER | Increase[1][2] | Decrease[2][7] | No significant change at non-cytotoxic concentrations[7] |
| Effect on Paracellular Permeability | Decrease[1][2] | Increase[2][7] | No significant increase[7] |
| Effect on Membrane Fluidity | Minimal effect, localizes at the polar interface[10] | Increase[2] | Increase[8] |
| Effect on Tight Junction Protein Expression | Upregulates ZO-2, occludin, claudin-3[1][2] | Reorganization of TJ proteins[7] | Affects claudin-5 localization only at high concentrations[7] |
| Cytotoxicity | Low cytotoxicity reported for rutin derivatives[5] | Minor epithelial damage at effective concentrations[2] | Less potent in inducing cellular changes compared to C10[7] |
Experimental Protocols
Caco-2 Cell Monolayer Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
TEER Measurement: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. A stable TEER value indicates a confluent and healthy monolayer.
-
Permeability Study:
-
The test compound (e.g., a poorly permeable drug) and the permeation enhancer (this compound, Sodium Caprate, or SNAC) are added to the apical (AP) side of the Transwell®.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the test compound in the BL samples is quantified using a suitable analytical method (e.g., HPLC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of permeation across the cell monolayer.
-
Lucifer Yellow Flux: To assess the integrity of the paracellular pathway, the flux of a fluorescent marker, Lucifer Yellow, from the AP to the BL side is measured. An increased flux indicates the opening of tight junctions.
Membrane Fluidity Assay:
-
Cell Preparation: Caco-2 cells are cultured to confluency in a suitable plate format.
-
Fluorescent Probe Labeling: The cells are incubated with a lipophilic fluorescent probe (e.g., Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) that incorporates into the cell membrane.
-
Treatment: The cells are then treated with the respective permeation enhancers.
-
Fluorescence Anisotropy/Polarization Measurement: Changes in the fluorescence anisotropy or polarization of the probe are measured using a fluorescence spectrophotometer or plate reader. A decrease in fluorescence anisotropy/polarization indicates an increase in membrane fluidity.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed or established signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Rutin Enhances Intestinal Barrier Function and Protects Against X-Ray Radiation-Induced Barrier Dysfunction in Human Epithelial Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary rutin alleviated the damage by cold stress on inflammation reaction, tight junction protein and intestinal microbial flora in the mice intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rutin derivatives obtained by transesterification reactions catalyzed by Novozym 435: Antioxidant properties and absence of toxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective mechanism of quercetin and rutin on 2,2'-azobis(2-amidinopropane)dihydrochloride or Cu2+-induced oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rutinose Heptaacetate: A Guide for Laboratory Professionals
For immediate reference, Rutinose heptaacetate is not classified as a hazardous substance according to current Safety Data Sheets (SDS). However, proper laboratory disposal procedures must be followed to ensure safety and regulatory compliance. This guide provides detailed steps for the appropriate disposal of this compound in a laboratory setting.
Personnel handling this compound should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary. A fundamental principle of laboratory safety is to have a waste disposal plan in place before beginning any experimental work.[1]
Immediate Safety and Handling
While this compound is not considered hazardous, prudent laboratory practices should be observed at all times.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle the compound in a well-ventilated area to avoid the inhalation of dust particles.[2]
-
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[2] Avoid the entry of the substance into drains.[2] Collect the spilled material using appropriate tools and place it in a designated waste container.
Disposal of Unused or Waste this compound
The primary route for the disposal of non-hazardous chemical waste is through segregation from hazardous materials and consultation with institutional EHS for approved disposal pathways.
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound separately from any hazardous materials. Combining non-hazardous and hazardous waste will necessitate treating the entire mixture as hazardous, leading to increased disposal costs.[3]
-
Containerization: Place the waste solid in a clearly labeled, sealed container. The container should be in good condition and compatible with the chemical.
-
Labeling: Label the waste container as "Non-hazardous waste: this compound". Include the chemical formula (C₂₆H₃₆O₁₇) and any other institutional identifiers.
-
Consult EHS: Contact your institution's EHS office to determine the appropriate final disposal method. Options may include:
-
Solid Waste Stream: For solid, non-hazardous chemicals, some institutions may permit disposal directly into an external dumpster, bypassing internal laboratory trash to prevent confusion for custodial staff.[4]
-
Sanitary Sewer: Disposal down the drain is generally not recommended for solid chemicals and should only be done with explicit approval from EHS, as it may be prohibited by local regulations.[4][5]
-
-
Documentation: Maintain a log of all chemical waste disposal, in line with good laboratory practice and any institutional requirements.
Disposal of Empty Containers
Containers that have held this compound can typically be disposed of as regular laboratory trash after proper cleaning.
-
Emptying: Ensure the container is completely empty of any residual powder.
-
Defacing: Remove or completely obscure the original chemical label to prevent any misidentification.[6]
-
Disposal: Place the empty, defaced container in the designated receptacle for non-hazardous laboratory glass or plastic waste.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₃₆O₁₇ |
| Molecular Weight | 620.56 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 166-170 °C |
| Purity | ≥ 98% |
Experimental Protocols
As this document pertains to disposal procedures, there are no experimental protocols to report.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Rutinose heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rutinose heptaacetate (CAS 29202-64-0). The information is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS).
Immediate Safety Information
This compound is a white to light yellow crystalline powder.[1] While not classified as a hazardous material for transport, adherence to standard laboratory safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-impermeable gloves | Nitrile or neoprene gloves are recommended for handling non-hazardous powders. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator is not typically required when handling in a well-ventilated area. However, if dust formation is unavoidable or if working in an area with poor ventilation, a NIOSH-approved particulate respirator (e.g., N95) or an air-purifying respirator with an organic vapor cartridge may be necessary based on a risk assessment. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] Do not rub the eyes. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Operational Plan for Handling
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when transferring large quantities or when there is a potential for dust generation.[2]
-
Designated Area: Establish a designated area for handling and weighing this compound to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the designated handling area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Use a weigh boat or appropriate container to measure the desired amount of this compound.
-
Handle the powder gently to minimize the creation of airborne dust.
-
If transferring to a solution, add the powder to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Clean the handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as chemical waste.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and used gloves, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour solutions down the drain.[2]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash after defacing the label.
Disposal Method
-
All chemical waste containing this compound should be disposed of through a licensed chemical waste disposal company.[3] The recommended disposal method is controlled incineration.[3]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
